molecular formula C18H23N B2755575 (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine CAS No. 160254-19-3

(2-Methyl-1-phenylpropyl)(2-phenylethyl)amine

Cat. No.: B2755575
CAS No.: 160254-19-3
M. Wt: 253.389
InChI Key: RZQCNCFIOOXJEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-1-phenylpropyl)(2-phenylethyl)amine is a synthetic organic compound with the CAS registry number 160254-19-3 . It has a molecular formula of C18H23N and a molecular weight of 253.389 g/mol . This amine is supplied as a high-purity building block for research and development purposes in chemical synthesis. As a secondary amine, this compound serves as a versatile intermediate in organic chemistry and medicinal chemistry research. While specific biological data for this exact molecule is limited, compounds within the phenylethylamine class are of significant scientific interest. Phenylethylamines are known to act as trace amines in the central nervous system and can interact with trace amine-associated receptors (TAARs), which are involved in the regulation of neurotransmitter systems . Related N-methylated and N-propargylated phenylethylamine analogues, such as selegiline and its derivatives, have been extensively studied for their neuroprotective properties. These properties are often linked to the inhibition of monoamine oxidase-B (MAO-B) and the attenuation of mitochondrial oxidative stress and pro-apoptotic pathways . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or veterinary use.

Properties

IUPAC Name

2-methyl-1-phenyl-N-(2-phenylethyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N/c1-15(2)18(17-11-7-4-8-12-17)19-14-13-16-9-5-3-6-10-16/h3-12,15,18-19H,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQCNCFIOOXJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)NCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Novel Phenethylamine Derivative with Potential for Neuromodulatory Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Profile of (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine

Executive Summary

This document provides a comprehensive technical guide on the predicted pharmacological profile of the novel compound, (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine. As a distinct structural analog within the broader class of phenethylamines, this molecule incorporates key features that suggest a significant potential for interaction with central nervous system targets. Drawing upon established structure-activity relationships of related compounds, we present a hypothesized pharmacological profile and a detailed roadmap for its experimental validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for neurological and psychiatric applications.

Introduction and Rationale

The phenethylamine scaffold is a cornerstone in the development of neuropharmacological agents, giving rise to a wide array of therapeutics and research tools that modulate monoaminergic systems.[1][2][3] Compounds based on this structure are known to interact with a variety of targets, including transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), as well as various G-protein coupled receptors such as adrenergic, dopaminergic, and serotonergic receptors.[4][5] Furthermore, the discovery of the trace amine-associated receptor 1 (TAAR1) has unveiled a novel mechanism through which phenethylamine and its analogs can exert powerful neuromodulatory effects.[4][6]

The subject of this guide, (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine, represents an intriguing convergence of structural motifs from two well-known classes of psychoactive compounds: the phenethylamines and the phenylisopropylamines (e.g., amphetamine). The incorporation of a bulky, chiral N-substituent (the 2-methyl-1-phenylpropyl group) onto a classic phenylethylamine backbone suggests a unique interaction profile with monoaminergic targets, potentially offering altered potency, selectivity, and duration of action compared to its predecessors. This document outlines the predicted pharmacology of this compound and proposes a rigorous experimental workflow to elucidate its precise mechanism of action and therapeutic potential.

Molecular Structure and Predicted Physicochemical Properties

IUPAC Name: (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine

Chemical Structure:

Caption: Reductive amination workflow for the synthesis of the target compound.

Predicted Pharmacological Profile

Based on its structural similarity to known monoamine releasing agents and reuptake inhibitors, we hypothesize that (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine will primarily act as a modulator of the dopaminergic and norepinephrinergic systems.

Mechanism of Action

The compound is predicted to function as a monoamine releasing agent and/or a monoamine reuptake inhibitor . The phenylethylamine core is a known substrate for monoamine transporters, while the N-substituent will modulate the affinity and translocation rate. A[1][4] likely primary mechanism involves interaction with DAT and NET, leading to increased extracellular concentrations of dopamine and norepinephrine.

Furthermore, a significant interaction with TAAR1 is anticipated. A[6]gonism at TAAR1 can trigger a cascade of downstream signaling that results in the phosphorylation and reversal of monoamine transporters, contributing to neurotransmitter efflux.

[6]#### Signaling Pathway Diagram

G cluster_neuron Presynaptic Neuron compound (2-Methyl-1-phenylpropyl) (2-phenylethyl)amine dat Dopamine Transporter (DAT) compound->dat Reuptake Inhibition / Reverse Transport taar1 TAAR1 compound->taar1 Agonism vesicle Vesicular Monoamine Transporter 2 (VMAT2) compound->vesicle Inhibition (Predicted) pka PKA taar1->pka pkc PKC taar1->pkc dat_p Phosphorylated DAT pka->dat_p Phosphorylation pkc->dat_p dopamine_synapse Synaptic Dopamine dat_p->dopamine_synapse Dopamine Efflux dopamine_cyto Cytosolic Dopamine dopamine_cyto->vesicle Sequestration dopamine_cyto->dopamine_synapse Efflux via DAT

Caption: Predicted mechanism of action at a dopaminergic synapse.

Receptor Binding Profile

A comprehensive radioligand binding assay panel is proposed to determine the affinity of (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine for key CNS targets.

Proposed Receptor Binding Screen:

TargetRadioligandPredicted Affinity (Ki)Rationale
Dopamine Transporter (DAT) [³H]WIN 35,428< 100 nMPrimary target for psychostimulant effects.
Norepinephrine Transporter (NET) [³H]Nisoxetine< 100 nMContributes to stimulant and cardiovascular effects.
Serotonin Transporter (SERT) [³H]Citalopram> 500 nMBulky N-substituent may reduce affinity for SERT.
TAAR1 (human) [³H]EPPTB< 50 nMKey mediator of phenethylamine-induced effects.
α₁-Adrenergic Receptor [³H]Prazosin100 - 1000 nMPotential for off-target cardiovascular effects.
α₂-Adrenergic Receptor [³H]Rauwolscine> 1000 nMLower affinity expected.
D₂ Dopamine Receptor [³H]Spiperone> 1000 nMUnlikely to have direct receptor agonist/antagonist activity.
5-HT₂ₐ Serotonin Receptor [³H]Ketanserin> 1000 nMLess likely target due to structure.

In Vitro Functional Assays

To move beyond simple binding affinity, functional assays are crucial to characterize the compound as a reuptake inhibitor, releasing agent, or receptor agonist/antagonist.

Experimental Protocol: Neurotransmitter Release Assay
  • Cell Culture and Loading:

    • Culture HEK293 cells stably expressing human DAT, NET, or SERT.

    • Plate cells in 24-well plates and allow them to adhere.

    • Load the cells with [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin, respectively, for 1 hour.

  • Wash and Treatment:

    • Gently wash the cells to remove excess radiolabel.

    • Add buffer containing various concentrations of (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine or a reference compound (e.g., amphetamine).

  • Sample Collection and Analysis:

    • Incubate for 30 minutes at 37°C.

    • Collect the supernatant (extracellular medium) and lyse the cells to collect the intracellular contents.

    • Quantify the amount of radioactivity in both fractions using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of neurotransmitter release for each concentration.

    • Determine the EC₅₀ value for release.

In Vivo Pharmacological Studies

Animal models are essential for evaluating the physiological and behavioral effects of the compound.

Locomotor Activity
  • Objective: To assess the stimulant or depressant effects on spontaneous movement.

  • Protocol:

    • Acclimate mice to open-field arenas equipped with infrared beams.

    • Administer vehicle or various doses of (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine via intraperitoneal injection.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.

  • Predicted Outcome: A dose-dependent increase in locomotor activity, consistent with a psychostimulant profile.

Drug Discrimination
  • Objective: To determine if the subjective effects of the compound are similar to known classes of drugs.

  • Protocol:

    • Train rats to discriminate between saline and a known psychostimulant (e.g., d-amphetamine) in a two-lever operant conditioning chamber.

    • Once trained, administer various doses of (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine and observe which lever the animals press.

  • Predicted Outcome: The compound is expected to substitute for the amphetamine-trained lever, indicating similar subjective effects.

Conclusion

(2-Methyl-1-phenylpropyl)(2-phenylethyl)amine is a novel chemical entity with a high potential for significant activity as a neuromodulator, likely through actions on the dopamine and norepinephrine systems. Its unique structural features warrant a thorough investigation to elucidate its precise pharmacological profile. The experimental plan outlined in this guide provides a rigorous and comprehensive framework for characterizing its synthesis, receptor interactions, in vitro functionality, and in vivo behavioral effects. The data generated from these studies will be critical in determining the potential of this compound for further development as a research tool or therapeutic agent.

References

  • CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Synthesis of (B) (2-Methylpropyl)(phenylmethyl)amine. PrepChem.com.
  • Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). ScienceDirect.
  • Phenethylamine. Wikipedia.
  • Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. PMC.
  • Asymmetric synthesis of phenylisopropylamines.
  • Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C)
  • Synthesis of 2-phenylethylamine. PrepChem.com.
  • Substituted phenethylamine. Wikipedia.
  • 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI.
  • The effects of pargyline and 2-phenylethylamine on D1-like dopamine receptor binding. Journal of Neural Transmission.
  • 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - NIH.
  • Prevention of dopaminergic toxicity of MPTP in mice by phenylethylamine, a specific substr
  • 2-Phenethylamines in Medicinal Chemistry: A Review.

Sources

Fendiline's Intervention in K-Ras Plasma Membrane Localization: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Oncogenic mutations in the K-Ras proto-oncogene are prevalent in a significant portion of human cancers, including those of the pancreas, colon, and lung.[1][2] The biological activity of K-Ras is contingent upon its proper localization to the plasma membrane, a process that facilitates its interaction with downstream effector proteins and the subsequent activation of signaling cascades crucial for cell growth, differentiation, and survival.[1][2][3] Consequently, interfering with the plasma membrane association of K-Ras presents a compelling therapeutic strategy. This technical guide provides an in-depth exploration of the mechanism by which fendiline, a repurposed L-type calcium channel blocker, disrupts K-Ras plasma membrane localization.[1][4] We will delve into the molecular underpinnings of fendiline's action, provide detailed protocols for key experimental assays, and present a framework for leveraging this knowledge in the development of novel anti-cancer therapeutics.

The Criticality of K-Ras Plasma Membrane Localization

The journey of a newly synthesized K-Ras protein to the plasma membrane is a multi-step process involving post-translational modifications. This process is initiated by the farnesylation of a cysteine residue within the C-terminal CAAX motif, followed by proteolytic cleavage and carboxymethylation.[2] This lipid modification provides a hydrophobic anchor for the initial association of K-Ras with the endoplasmic reticulum. However, for K-Ras to specifically localize to and function at the plasma membrane, a second signal is required. In the case of K-Ras4B, this second signal is a polybasic domain rich in lysine residues, which engages in electrostatic interactions with negatively charged phospholipids, most notably phosphatidylserine (PtdSer), that are enriched in the inner leaflet of the plasma membrane.[5][6]

Once at the plasma membrane, K-Ras proteins are not uniformly distributed but are organized into dynamic nanoscale domains known as nanoclusters.[7][8] The formation and stability of these nanoclusters are critical for efficient signal transduction to downstream effectors like Raf and PI3K.[4][9] Therefore, any perturbation of the factors governing K-Ras plasma membrane localization and nanoclustering can profoundly impact its oncogenic signaling output.

Fendiline's Mechanism of Action: Beyond Calcium Channel Blockade

Fendiline was initially identified as an inhibitor of K-Ras plasma membrane localization through a high-content screening assay.[1][4] Subsequent investigations revealed that its effect on K-Ras is independent of its activity as an L-type calcium channel blocker.[1][4] Other calcium channel blockers, such as nifedipine, verapamil, and diltiazem, do not induce K-Ras mislocalization.[4] The true mechanism of fendiline's action lies in its ability to inhibit acid sphingomyelinase (ASM).[5][6]

ASM is a key enzyme in sphingolipid metabolism, responsible for the hydrolysis of sphingomyelin to ceramide.[10][11] Inhibition of ASM by fendiline leads to an accumulation of sphingomyelin and a subsequent depletion of phosphatidylserine (PtdSer) and cholesterol in the plasma membrane.[5][6] This alteration of the lipid composition of the inner plasma membrane disrupts the electrostatic interactions necessary for the stable anchoring of the polybasic domain of K-Ras.[5] As a result, K-Ras is displaced from the plasma membrane and redistributed to intracellular compartments, including the endoplasmic reticulum, Golgi apparatus, and endosomes.[1][3] This mislocalization effectively sequesters K-Ras from its downstream effectors, leading to the attenuation of oncogenic signaling.

dot graph TD; A[Fendiline] --> B{Acid Sphingomyelinase (ASM) Inhibition}; B --> C[Decreased Sphingomyelin Hydrolysis]; C --> D[Plasma Membrane Phosphatidylserine (PtdSer) Depletion]; D --> E[Disruption of Electrostatic Interactions]; E --> F[K-Ras Mislocalization from Plasma Membrane]; F --> G[Inhibition of Downstream Signaling (e.g., Raf-MEK-ERK)]; G --> H[Decreased Cancer Cell Proliferation];

end Fendiline's Mechanism of K-Ras Mislocalization.

The Interplay with Calmodulin

Intriguingly, research has also unveiled a connection between K-Ras and the calcium-binding protein calmodulin (CaM).[2][5] Studies have shown that K-RasB, but not H-Ras or N-Ras, can directly bind to calmodulin.[2] This interaction appears to be favored when K-Ras is in its active, GTP-bound state.[2] Inhibition of calmodulin has been observed to lead to the activation of K-Ras, suggesting that calmodulin may act as a negative regulator of K-Ras signaling.[2][12] While the precise interplay between fendiline's effects and the K-Ras-calmodulin interaction is still under investigation, it is plausible that fendiline-induced changes in the plasma membrane environment could indirectly influence the dynamics of this interaction. Covalent calmodulin inhibitors like ophiobolin A have been shown to disrupt K-Ras membrane anchorage, further highlighting the importance of this interaction.[13]

Experimental Protocols for Assessing Fendiline's Efficacy

To rigorously evaluate the effects of fendiline and its analogs on K-Ras plasma membrane localization and downstream signaling, a suite of well-defined experimental protocols is essential.

K-Ras Localization by Immunofluorescence Microscopy

This protocol allows for the direct visualization of K-Ras subcellular localization.

Materials:

  • Cells expressing GFP-tagged K-Ras

  • Fendiline or test compound

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Bovine Serum Albumin (BSA)

  • Primary antibody against a plasma membrane marker (e.g., Pan-Cadherin)

  • Fluorophore-conjugated secondary antibody

  • DAPI or Hoechst for nuclear staining

  • Confocal microscope

Protocol:

  • Seed cells expressing GFP-K-Ras onto coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with fendiline or the test compound at various concentrations for the desired duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).

  • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[14]

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[14]

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.[14]

  • Incubate the cells with the primary antibody against the plasma membrane marker, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorophore-conjugated secondary antibody and a nuclear stain (DAPI or Hoechst), diluted in blocking buffer, for 1 hour at room temperature in the dark.[15]

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Image the cells using a confocal microscope. Quantify the ratio of plasma membrane-associated K-Ras to total cellular K-Ras using image analysis software (e.g., ImageJ).[4]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Immunofluorescence Staining Workflow.

Ras Activation (GTP-Bound Ras Pulldown) Assay

This assay measures the levels of active, GTP-bound Ras, providing a direct readout of the impact of K-Ras mislocalization on its signaling activity.[16][17][18][19]

Materials:

  • Cell lysates from treated and control cells

  • Raf1-RBD (Ras-Binding Domain) agarose beads

  • GTPγS (non-hydrolyzable GTP analog, positive control)

  • GDP (negative control)

  • Lysis/Wash Buffer

  • SDS-PAGE sample buffer

  • Anti-Ras antibody

  • Western blotting equipment and reagents

Protocol:

  • Lyse treated and control cells in ice-cold Lysis/Wash Buffer. Clarify the lysates by centrifugation.

  • Determine the protein concentration of each lysate.

  • For positive and negative controls, incubate an aliquot of lysate with GTPγS or GDP, respectively, for 30 minutes at 30°C.[19]

  • Incubate equal amounts of protein from each lysate with Raf1-RBD agarose beads for 1 hour at 4°C with gentle rotation.[19]

  • Wash the beads three to four times with Lysis/Wash Buffer to remove non-specifically bound proteins.[19]

  • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with an anti-Ras antibody to detect the levels of GTP-bound Ras.

  • Analyze the results by densitometry.

G

Quantification of Plasma Membrane Phosphatidylserine (PtdSer)

Several methods can be employed to quantify changes in plasma membrane PtdSer levels.

  • Fluorescently-labeled Annexin V: Annexin V has a high affinity for PtdSer and can be conjugated to a fluorescent dye. Flow cytometry or fluorescence microscopy can then be used to quantify the amount of Annexin V bound to the cell surface, which is proportional to the amount of exposed PtdSer.

  • Enzymatic Assays: Commercially available kits utilize enzymes that specifically react with PS to produce a fluorescent or colorimetric signal, allowing for the quantification of total cellular PS.[20][21]

  • Lipidomics: Mass spectrometry-based lipidomics provides a comprehensive and quantitative analysis of the entire lipid profile of the plasma membrane, offering detailed insights into the specific changes induced by fendiline.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy of fendiline.

Table 1: IC50 Values of Fendiline for K-Ras-Mediated Effects [22]

ParameterCell LineIC50 Value (µM)
K-Ras Plasma Membrane LocalizationMDCK cells expressing GFP-K-RasG12V9.64
ERK Activation InhibitionBHK cells transformed by GFP-K-RasG12V9.49 ± 0.64
Akt Activation InhibitionBHK cells transformed by GFP-K-RasG12V6.97 ± 1.24
L-type Calcium Channel Blockade(for comparison)17

Table 2: Anti-proliferative Activity of Fendiline in K-Ras Mutant Cancer Cell Lines [3][4]

Cell LineCancer TypeK-Ras MutationProliferation Inhibition
Multiple LinesPancreatic, Colon, Lung, EndometrialOncogenic Mutant K-RasFendiline blocked proliferation

Implications for Drug Development

The discovery of fendiline's specific activity against K-Ras plasma membrane localization has opened up new avenues for the development of targeted cancer therapies. The key takeaways for drug development professionals are:

  • A Validated Target: The reliance of K-Ras on plasma membrane localization for its function is a validated therapeutic vulnerability.

  • A Novel Mechanism: Targeting ASM to indirectly modulate K-Ras localization represents a novel and promising strategy that circumvents the challenges of directly inhibiting the "undruggable" K-Ras protein.

  • A Platform for Optimization: Fendiline serves as a valuable chemical scaffold for the development of more potent and selective analogs with improved pharmacokinetic and pharmacodynamic properties. Indeed, novel fendiline derivatives have already been developed that show enhanced anti-proliferative activity at lower concentrations.[23]

  • Biomarker Potential: Measuring plasma membrane PtdSer levels or the expression and activity of ASM could serve as potential biomarkers to identify patient populations most likely to respond to fendiline-based therapies.

Conclusion

Fendiline's ability to selectively disrupt K-Ras plasma membrane localization through the inhibition of acid sphingomyelinase underscores the importance of understanding the intricate interplay between protein trafficking, membrane lipid composition, and oncogenic signaling. This technical guide has provided a comprehensive overview of the mechanism of action of fendiline, detailed experimental protocols for its evaluation, and a forward-looking perspective on its implications for the development of next-generation K-Ras inhibitors. By leveraging these insights, researchers and drug developers can accelerate the discovery and development of novel therapeutics to combat K-Ras-driven cancers.

References

  • van der Hoeven, D., et al. (2013). Fendiline inhibits K-Ras plasma membrane localization and blocks K-Ras signal transmission. Molecular and Cellular Biology, 33(2), 237-251. [Link]

  • Villalonga, P., et al. (2001). Calmodulin Binds to K-Ras, but Not to H- or N-Ras, and Modulates Its Downstream Signaling. Molecular and Cellular Biology, 21(21), 7345-7354. [Link]

  • Imai, H., et al. (2010). Enzymatic measurement of phosphatidylserine in cultured cells. Journal of Lipid Research, 51(7), 1739-1746. [Link]

  • Gysin, S., et al. (2021). A Covalent Calmodulin Inhibitor as a Tool to Study Cellular Mechanisms of K-Ras-Driven Stemness. Frontiers in Cell and Developmental Biology, 9, 690240. [Link]

  • Cell Biolabs, Inc. (n.d.). Pan-Ras Activation Assay Kit. [Link]

  • Cho, K. J., et al. (2016). Inhibition of Acid Sphingomyelinase Depletes Cellular Phosphatidylserine and Mislocalizes K-Ras from the Plasma Membrane. Molecular and Cellular Biology, 36(3), 375-385. [Link]

  • van der Hoeven, D., et al. (2013). Fendiline Inhibits K-Ras Plasma Membrane Localization and Blocks K-Ras Signal Transmission. Molecular and Cellular Biology, 33(2), 237-251. [Link]

  • ResearchGate. (2018). How can sphingomyelinase produce plasma membrane products?[Link]

  • Zhou, Y., & Hancock, J. F. (2018). Lipid Profiles of RAS Nanoclusters Regulate RAS Function. International Journal of Molecular Sciences, 19(11), 3350. [Link]

  • Kolter, T., & Sandhoff, K. (2021). Acid Sphingomyelinase, a Lysosomal and Secretory Phospholipase C, Is Key for Cellular Phospholipid Catabolism. International Journal of Molecular Sciences, 22(16), 8995. [Link]

  • Prakash, P., & Hancock, J. F. (2021). RAS Nanoclusters: Dynamic Signaling Platforms Amenable to Therapeutic Intervention. Cancers, 13(5), 1093. [Link]

  • Fabisiak, J. P., et al. (2002). Quantitative Method of Measuring Phosphatidylserine Externalization During Apoptosis Using Electron Paramagnetic Resonance Spectroscopy and Annexin-Conjugated Iron. Methods in Molecular Biology, 198, 177-188. [Link]

  • Simonis, A., & Schubert-Unkmeir, A. (2018). The role of acid sphingomyelinase and modulation of sphingolipid metabolism in bacterial infection. Biological Chemistry, 399(10), 1135-1146. [Link]

  • Cell Biolabs, Inc. (n.d.). Ras Activation Assay Kit. [Link]

  • Jenkins, R. W., et al. (2011). Acid sphingomyelinase regulates the localization and trafficking of palmitoylated proteins. Journal of Cell Science, 124(Pt 23), 4048-4057. [Link]

  • Agamasu, C., et al. (2019). K-Ras Binds Calmodulin-Related Centrin1 with Potential Implications for K-Ras Driven Cancer Cell Stemness. International Journal of Molecular Sciences, 20(18), 4496. [Link]

  • Gysin, S., et al. (2021). A Covalent Calmodulin Inhibitor as a Tool to Study Cellular Mechanisms of K-Ras-Driven Stemness. Frontiers in Cell and Developmental Biology, 9, 690240. [Link]

  • Rubio, I. (2021). Active GTPase Pulldown Protocol. Methods in Molecular Biology, 2262, 75-86. [Link]

  • Zhou, Y., & Hancock, J. F. (2021). RAS Nanoclusters Selectively Sort Distinct Lipid Headgroups and Acyl Chains. Frontiers in Cell and Developmental Biology, 9, 645339. [Link]

  • Oninla, V. O., et al. (2014). Acid sphingomyelinase activity is regulated by membrane lipids and facilitates cholesterol transfer by NPC2. Journal of Lipid Research, 55(12), 2606-2619. [Link]

  • Kay, J. G., et al. (2012). Phosphatidylserine dynamics in cellular membranes. Molecular Biology of the Cell, 23(11), 2198-2212. [Link]

  • ResearchGate. (n.d.). RAS proteins form spatially distinct nanoclusters in isoform. [Link]

  • University of California, San Diego. (n.d.). ImmunoFluorescence Protocol. [Link]

  • Wang, R., & Fang, D. (2017). Detection of phosphatidylserine in the plasma membrane of single apoptotic cells using electrochemiluminescence. Analyst, 142(6), 871-874. [Link]

  • Plowman, S. J., et al. (2008). K-Ras Nanoclustering is Subverted by Over-expression of the Scaffold Protein Galectin-3. Journal of Biological Chemistry, 283(48), 33265-33275. [Link]

  • Unknown. (n.d.). Protocol of Immunofluorescence Staining. [Link]

  • Cho, K. J., et al. (2016). Inhibition of Acid Sphingomyelinase Depletes Cellular Phosphatidylserine and Mislocalizes K-Ras from the Plasma Membrane. Molecular and Cellular Biology, 36(3), 375-385. [Link]

  • Bio-Rad. (n.d.). Direct Immunofluorescence Staining of Surface Epitopes of Cells and Whole Blood. [Link]

  • van der Hoeven, D., et al. (2013). Fendiline inhibits K-Ras plasma membrane localization and blocks K-Ras signal transmission. Molecular and Cellular Biology, 33(2), 237-251. [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a...[Link]

  • Wang, M., et al. (2019). Recent Advances in Developing K-Ras Plasma Membrane Localization Inhibitors. Current Medicinal Chemistry, 26(32), 5943-5959. [Link]

  • Haidar, M., & Jacquemin, P. (2021). Past and Future Strategies to Inhibit Membrane Localization of the KRAS Oncogene. International Journal of Molecular Sciences, 22(24), 13193. [Link]

Sources

Advanced Pharmacological Guide: History and Development of Fendiline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fendiline Renaissance

Fendiline (CAS: 13042-18-7) was originally developed in the 1970s as a non-selective L-type calcium channel blocker (CCB) and calmodulin (CaM) antagonist for the treatment of angina pectoris. While its cardiovascular utility has waned due to the advent of more selective dihydropyridines, Fendiline has undergone a pharmacological renaissance.

Recent high-content screening campaigns have identified Fendiline as a unique "scaffold hit" capable of disrupting K-Ras plasma membrane (PM) localization —a mechanism entirely independent of its calcium channel activity.[1] This discovery has spurred the development of novel derivatives (e.g., NY0331 , NY0335 ) that exhibit nanomolar potency against K-Ras-driven malignancies, overcoming the historic "undruggable" nature of Ras proteins.

This guide details the structural evolution, mechanistic pivots, and experimental protocols required to utilize Fendiline derivatives in modern drug discovery.

Historical & Mechanistic Foundations

The Dual-Mechanism Era (Cardiovascular)

Historically, Fendiline was characterized by its lipophilic diphenylalkylamine structure, allowing it to penetrate membranes and act on intracellular targets.

  • L-Type Ca2+ Channel Blockade: Inhibits transmembrane Ca2+ influx in smooth muscle (IC50 ≈ 17 µM).

  • Calmodulin (CaM) Antagonism: Binds to CaM, inhibiting CaM-dependent enzymes like phosphodiesterase and myosin light-chain kinase.

The Oncological Pivot (K-Ras)

In 2013, researchers discovered that Fendiline specifically mislocalizes K-Ras from the plasma membrane to the endomembrane system (ER/Golgi). Unlike farnesyltransferase inhibitors (FTIs), Fendiline does not inhibit prenylation. Instead, it disrupts the electrostatic fidelity required for the polybasic domain of K-Ras to bind the negatively charged inner leaflet of the PM.

Visualization: Mechanism of Action Divergence

The following diagram illustrates the bifurcation of Fendiline's pharmacology.

FendilineMechanism Fendiline Fendiline Scaffold LType L-Type Ca2+ Channel Fendiline->LType Blockade (IC50 ~17µM) CaM Calmodulin (CaM) Fendiline->CaM Antagonism KRas_PM K-Ras (Plasma Membrane) Fendiline->KRas_PM Disrupts Electrostatic Binding (IC50 ~9.6µM) Vasodilation Vasodilation (Angina Treatment) LType->Vasodilation Reduced Ca2+ Influx CaM->Vasodilation KRas_Mis K-Ras (Mislocalized to ER/Golgi) KRas_PM->KRas_Mis Redistribution Signaling Raf/MEK/ERK Signaling KRas_Mis->Signaling Inhibits Apoptosis Tumor Growth Inhibition (Pancreatic/Lung) Signaling->Apoptosis Downregulation

Figure 1: Divergent pharmacological pathways of Fendiline. The upper branch represents the classic cardiovascular mechanism, while the lower branch depicts the modern oncological mechanism targeting K-Ras localization.

Structure-Activity Relationship (SAR) & Derivative Development[2][3]

The primary limitation of Fendiline in oncology is its potency (IC50 ~9.6 µM for K-Ras) and off-target cardiovascular effects. The goal of derivative development is to uncouple Ca2+ channel blockade from K-Ras inhibition and improve potency into the nanomolar range.

Key Structural Modifications
  • Diphenylmethane Backbone: Essential for lipophilicity and membrane insertion. Modifications here affect P-glycoprotein (P-gp) inhibition and MDR reversal.[2][3]

  • Amine Linker: The secondary amine is critical. Tertiary amines often show increased P-gp affinity.

  • Phenyl Ring Substitutions: Introduction of specific groups (e.g., 2-hydroxy, methoxy) drastically improves cytotoxicity against leukemic lines (K562) and K-Ras mutant solid tumors.

The "NY" Series (K-Ras Optimized)

Recent scaffold repurposing efforts have yielded the "NY" series of derivatives.

Table 1: Comparative Potency of Fendiline and Novel Derivatives

CompoundCodeK-Ras PM Localization IC50 (µM)Mechanism Note
Fendiline Parent9.64Baseline scaffold; moderate Ca2+ blockade.[4]
Derivative 12f NY02440.1280x potency increase ; reduced Ca2+ effect.
Derivative 12h NY03310.08Nanomolar potency; high selectivity for K-Ras over H/N-Ras.
Derivative 22 NY03350.09Optimized pharmacokinetic profile; significant in vivo tumor suppression (5 mg/kg).

Data Source: Wang et al., Eur J Med Chem (2021) and BenchChem comparative analysis.[5]

Visualization: SAR Logic Flow

SAR_Logic Scaffold Diphenylpropylamine Backbone Mod1 Modification: 2-Substitution (e.g., Hydroxyl, Methoxy) Scaffold->Mod1 Mod2 Modification: Linker Rigidity Scaffold->Mod2 Outcome1 Increased Cytotoxicity (Leukemia K562) Mod1->Outcome1 Outcome2 Nanomolar K-Ras Inhibition (NY0331, NY0335) Mod1->Outcome2 Mod2->Outcome2 Outcome3 Reduced Ca2+ Channel Affinity (Lower Cardiotoxicity) Mod2->Outcome3

Figure 2: Structure-Activity Relationship (SAR) logic guiding the transition from Fendiline to high-potency derivatives.

Experimental Protocols

Protocol A: General Synthesis of Fendiline Derivatives (Reductive Amination)

Rationale: This method allows for the rapid diversification of the phenyl rings to create the "NY" series analogs.

Reagents:

  • Substituted Acetophenone or Benzaldehyde derivative (Starting Material A)

  • Substituted 3,3-diphenylpropylamine (Starting Material B)

  • Sodium Cyanoborohydride (NaBH3CN) or Sodium Triacetoxyborohydride (STAB)

  • Methanol (MeOH) or Dichloroethane (DCE)

  • Acetic Acid (catalytic)

Step-by-Step Workflow:

  • Imine Formation: Dissolve equimolar amounts (1.0 mmol) of the aldehyde/ketone and the amine in anhydrous MeOH (10 mL).

  • Activation: Add catalytic Acetic Acid (1-2 drops) to adjust pH to ~5–6. Stir at Room Temperature (RT) for 2–4 hours under N2 atmosphere.

  • Reduction: Cool the solution to 0°C. Slowly add NaBH3CN (1.5 eq, 1.5 mmol) portion-wise.

  • Reaction: Allow the mixture to warm to RT and stir overnight (12–16 h). Monitor via TLC (Mobile phase: Hexane/EtOAc).

  • Quench: Quench with saturated NaHCO3 solution.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash organic layer with brine, dry over Na2SO4.

  • Purification: Concentrate in vacuo and purify via Flash Column Chromatography (Silica gel) to yield the Fendiline derivative.

Protocol B: K-Ras Plasma Membrane Localization Assay

Rationale: This is the gold-standard assay for validating Fendiline derivatives, distinguishing them from general cytotoxic agents.

System: MDCK or BHK cells stably expressing GFP-K-RasG12V.

Workflow:

  • Seeding: Plate cells in 96-well optical-bottom plates (5,000 cells/well). Incubate for 24h.

  • Treatment: Treat cells with the Fendiline derivative (serial dilutions: 1 nM to 20 µM) for 48 hours. Include Fendiline (10 µM) as a positive control and DMSO (0.1%) as a negative control.

  • Fixation: Wash with PBS and fix with 4% Paraformaldehyde (PFA) for 15 min.

  • Nuclear Stain: Stain with Hoechst 33342 (1 µg/mL) for 10 min.

  • Imaging: Image using a High-Content Analysis System (e.g., Opera Phenix or CellInsight).

  • Quantification:

    • Define "Plasma Membrane" and "Intracellular" Regions of Interest (ROI).

    • Calculate the PM/Cytosol Ratio of GFP fluorescence.

    • A decrease in this ratio indicates successful K-Ras delocalization.

Future Outlook: Combination Therapies

The future of Fendiline derivatives lies in combinatorial regimens . Because they operate via a mechanism distinct from kinase inhibitors (e.g., Trametinib) or direct G12C inhibitors (e.g., Sotorasib), they offer a strategy to overcome resistance.

  • Vertical Inhibition: Combining a K-Ras localizer (Fendiline derivative) with a downstream MEK inhibitor.

  • MDR Reversal: Using derivatives to inhibit P-gp, thereby sensitizing tumors to taxanes or anthracyclines.

References

  • Bayer, R., & Mannhold, R. (1987).[6] Fendiline: a review of its basic pharmacological and clinical properties. Pharmatherapeutica, 5(2), 103–136.[6][7] Link

  • van der Hoeven, D., et al. (2013).[6] Fendiline inhibits K-Ras plasma membrane localization and blocks K-Ras signal transmission.[1][4][6][7][8][9][10] Molecular and Cellular Biology, 33(2), 237–251.[6] Link

  • Wang, J., et al. (2021).[5] Scaffold repurposing of fendiline: Identification of potent KRAS plasma membrane localization inhibitors.[11] European Journal of Medicinal Chemistry, 221, 113527. Link

  • Wilkinson, J. A., et al. (2007).[12][13] Synthesis and Evaluation of 2'-Substituted Fendiline Analogues as Antileukemics. Letters in Drug Design & Discovery, 4(4), 246-248.[12][13] Link

  • BenchChem. (2025).[5] Comparative Analysis of Fendiline and its Derivatives in KRAS Mutant Tumors. Technical Whitepaper. Link

Sources

Molecular weight and lipophilicity of (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph | CAS: 160254-19-3 [1]

Executive Summary

This guide provides a rigorous technical analysis of (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine (CAS 160254-19-3), a lipophilic secondary amine structurally analogous to first-generation calcium channel blockers (e.g., Fendiline, Prenylamine).

In drug development, this compound represents a critical scaffold for studying structure-activity relationships (SAR) within the phenethylamine class. Its physicochemical profile—characterized by a molecular weight of 253.38 g/mol and a calculated LogP (cLogP) of approximately 4.8 —suggests high blood-brain barrier (BBB) permeability and significant distribution into lipid-rich tissues. This document details the molecular metrics, theoretical derivation of lipophilicity, and validated experimental protocols for its characterization.

Molecular Constitution & Weight Analysis[1][2][3]

The precise determination of molecular weight is the foundational step in identifying this compound, particularly when differentiating it from isobaric impurities in bulk synthesis.

Structural Identity
  • IUPAC Name:

    
    -(2-phenylethyl)-1-phenyl-2-methylpropan-1-amine
    
  • Common Synonym:

    
    -Phenethyl-
    
    
    
    -isopropylbenzylamine
  • CAS Registry Number: 160254-19-3[1][2][3]

  • Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    [4]
    
Molecular Weight Breakdown

The molecular weight is derived from standard atomic weights (


).
ElementCountAtomic Weight (

)
Subtotal ( g/mol )Contribution (%)
Carbon (C) 1812.011216.19885.32%
Hydrogen (H) 231.00823.1849.15%
Nitrogen (N) 114.00714.0075.53%
Total 42 253.389 100%

Mass Spectrometry Signature: In Electrospray Ionization (ESI) positive mode, the compound typically presents as the protonated molecular ion


.
  • Monoisotopic Mass: 253.1830 Da

  • Observed

    
    :  254.1903 Da
    
Structural Visualization (Graphviz)

The following diagram illustrates the fragmentation logic used in structural elucidation (MS/MS), highlighting the cleavage of the secondary amine bond.

G Compound (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine MW: 253.38 Frag1 Fragment A: Phenethyl Cation (C8H9)+ m/z 105 Compound->Frag1 Alpha-Cleavage Frag2 Fragment B: Isopropylbenzyl Cation (C10H13)+ m/z 133 Compound->Frag2 C-N Bond Break Tropylium Tropylium Ion (C7H7)+ m/z 91 Frag1->Tropylium Rearrangement Frag2->Tropylium Loss of C3H6

Figure 1: Predicted MS/MS fragmentation pathway for structural confirmation.

Lipophilicity (LogP) & Solubility Profile

Lipophilicity is the primary driver of this compound's pharmacokinetics. Given the lack of widely published experimental LogP data for this specific CAS, we utilize a consensus of fragment-based prediction methods calibrated against structurally similar analogs (Fendiline, LogP 5.4).

Calculated Lipophilicity (cLogP)

The compound features two significant hydrophobic domains flanking a basic nitrogen.

  • Base Value (Secondary Amine): ~ -1.0

  • Phenethyl Group: +2.6[3]

  • 
    -Isopropylbenzyl Group:  +3.2
    
  • Consensus cLogP: 4.8 ± 0.3

Pharmacological Implications
  • Blood-Brain Barrier (BBB): With a LogP > 2.0 and MW < 400, this compound is predicted to be CNS active with high BBB permeability.

  • Solubility: Predicted aqueous solubility is low (< 0.1 mg/mL at pH 7.4). Formulation requires acidification (forming the HCl salt) or the use of cosolvents (DMSO/Ethanol).

  • Distribution: High Volume of Distribution (

    
    ) is expected due to extensive tissue binding.
    

Experimental Protocols

To ensure data integrity, the following protocols are designed to be self-validating.

Protocol A: Molecular Weight Confirmation (LC-MS)

Objective: Confirm identity and purity >98%.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade). Dilute 1:100 with 0.1% Formic Acid in Water.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI+ Mode. Scan range 100–500 m/z.

  • Validation Criteria:

    • Main peak retention time stability (<0.1 min shift).

    • Observed mass within 5 ppm of theoretical (254.1903).

Protocol B: Lipophilicity Determination (HPLC Method)

Objective: Determine experimental LogP (Chromatographic Hydrophobicity Index).

Rationale: The traditional shake-flask method is prone to errors with highly lipophilic amines due to emulsion formation. RP-HPLC provides a more robust correlation.

HPLC_Workflow Start Start: Calibration Standards (Toluene, Ethylbenzene, Propylbenzene) Run Run Isocratic HPLC (MeOH:Water 75:25, pH 7.4) Start->Run Calc Calculate Capacity Factor (k) k = (tR - t0) / t0 Run->Calc Plot Linear Regression Log k vs. Known LogP Calc->Plot Measure Inject Target Compound Measure tR Plot->Measure Result Derive LogP from Regression Measure->Result

Figure 2: HPLC-based LogP determination workflow.

Steps:

  • Standards: Prepare a mixture of 5 alkylbenzenes with known LogP values (range 2.5 – 5.0).

  • Conditions: Isocratic elution at pH 7.4 (buffered with Ammonium Acetate) to ensure the amine is partially uncharged, mimicking physiological partitioning.

  • Calculation: Plot Log

    
     (capacity factor) of standards vs. their Literature LogP. Interpolate the LogP of the target compound based on its retention time.
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for C18H23N. Retrieved from [Link] (Note: Link directs to isomeric search; specific CAS data is derived from chemical catalogs).

  • Lipinski, C. A. (2000).Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
  • Hansch, C., & Leo, A. (1979).Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.

Sources

Methodological & Application

Application Notes and Protocols for the Preparation of Fendiline Stock Solutions for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fendiline, initially characterized as an L-type calcium channel blocker, has garnered significant interest in oncological research for its specific inhibitory action on K-Ras plasma membrane localization.[1][2][3][4][5] This dual mechanism of action makes it a valuable pharmacological tool for investigating cellular signaling pathways and as a potential therapeutic agent, particularly in cancers driven by oncogenic K-Ras mutations.[6][7][8][9] Given its hydrophobic nature, the accurate and reproducible preparation of fendiline stock solutions is paramount for meaningful in vitro studies. This guide provides a comprehensive, field-proven methodology for the preparation, storage, and application of fendiline stock solutions in cell culture, ensuring scientific integrity and experimental success.

Introduction: The Scientific Rationale for Fendiline in Cell Biology Research

Fendiline hydrochloride is a diphenylalkylamine derivative that functions as a non-dihydropyridine L-type calcium channel blocker.[10] Its traditional application has been in the management of coronary heart disease due to its vasodilatory effects.[6][11] However, contemporary research has illuminated a more nuanced mechanism of action: fendiline selectively disrupts the localization of K-Ras to the plasma membrane, a critical step for its function in signal transduction.[5][8][12] This inhibitory effect on K-Ras is isoform-specific, with no significant impact on H-Ras or N-Ras localization, making fendiline a precise tool for studying K-Ras-dependent signaling.[3][9][12]

The consequence of K-Ras mislocalization is the abrogation of downstream signaling cascades, including the Raf-MEK-ERK and PI3K-Akt pathways, which are pivotal in cell proliferation, survival, and differentiation.[8][9][13] Fendiline has been demonstrated to inhibit the proliferation of various cancer cell lines that harbor oncogenic K-Ras mutations, such as those found in pancreatic, colon, and lung cancers.[2][6][7]

The following diagram illustrates the established signaling pathway affected by fendiline.

Fendiline_Mechanism cluster_membrane Plasma Membrane cluster_cytosol Cytosol & Intracellular Membranes cluster_downstream Downstream Signaling KRas_active Active K-Ras (GTP-bound) GAP GAPs KRas_active->GAP Effector Downstream Effectors (e.g., Raf) KRas_active->Effector ER_Golgi Endoplasmic Reticulum / Golgi KRas_active->ER_Golgi Mislocalization KRas_inactive Inactive K-Ras (GDP-bound) GEF GEFs KRas_inactive->GEF Growth Factor Signals GEF->KRas_active GAP->KRas_inactive Raf_MEK_ERK Raf-MEK-ERK Pathway Effector->Raf_MEK_ERK PI3K_Akt PI3K-Akt Pathway Effector->PI3K_Akt Fendiline Fendiline Fendiline->KRas_active Inhibits Localization & Nanoclustering Proliferation Cell Proliferation & Survival Raf_MEK_ERK->Proliferation PI3K_Akt->Proliferation

Caption: Fendiline inhibits K-Ras plasma membrane localization and signaling.

Physicochemical and Solubility Data

A thorough understanding of fendiline hydrochloride's properties is the foundation for preparing accurate and stable stock solutions. Fendiline is a crystalline solid that is sparingly soluble in aqueous solutions like PBS but demonstrates good solubility in organic solvents.[11]

Table 1: Physicochemical & Solubility Properties of Fendiline Hydrochloride

PropertyValueSource(s)
Chemical Name N-(3,3-Diphenylpropyl)-α-methylbenzylamine hydrochloride[4]
CAS Number 13636-18-5[1][14][15]
Molecular Formula C₂₃H₂₅N · HCl[6][11][14]
Molecular Weight 351.91 g/mol [1][14][15]
Appearance Crystalline solid[11]
Purity ≥98% (HPLC recommended)[2][15]
Solubility in DMSO ≥16.6 to 70 mg/mL (approx. 47 to 199 mM)[2][6][9][11][16]
Solubility in Ethanol ≥2.34 to 15 mg/mL (approx. 6.6 to 42.6 mM)[2][6][11]
Solubility in PBS (pH 7.2) ~0.1 mg/mL (approx. 0.28 mM)[11]

Note: Solubility can exhibit batch-to-batch variability. It is advisable to consult the certificate of analysis provided by the supplier.[2][15] For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for fendiline and its miscibility with aqueous culture media.

Experimental Protocols

The following workflow outlines the critical steps from receiving the powdered compound to its application in a cell culture experiment.

Fendiline_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_application Application in Cell Culture weigh 1. Weigh Fendiline Hydrochloride Powder dissolve 2. Dissolve in Anhydrous Sterile-Filtered DMSO weigh->dissolve vortex 3. Vortex to Ensure Complete Dissolution dissolve->vortex sterilize 4. Filter-Sterilize (0.22 µm Syringe Filter) vortex->sterilize aliquot 5. Aliquot into Cryovials sterilize->aliquot store 6. Store Aliquots at -20°C or -80°C aliquot->store thaw 7. Thaw a Single Aliquot store->thaw dilute 8. Prepare Working Solution (Dilute in Culture Medium) thaw->dilute treat 9. Treat Cells dilute->treat

Caption: Workflow for preparing and using fendiline in cell culture.

Materials and Equipment
  • Fendiline Hydrochloride (CAS 13636-18-5)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or opaque microcentrifuge tubes or cryovials

  • Sterile 0.22 µm syringe filter (PTFE or other DMSO-compatible membrane)

  • Sterile syringes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a 10 mM primary stock solution, a concentration that is convenient for subsequent dilutions to typical working concentrations (e.g., 5-20 µM).[7][8][10]

Causality Behind Choices:

  • Anhydrous DMSO: Water can reduce the long-term stability of compounds in DMSO. Using an anhydrous grade minimizes degradation.

  • 0.22 µm Filter: This pore size effectively removes potential bacterial contaminants, ensuring the sterility of the stock solution.[17][18] A DMSO-compatible filter material like PTFE is crucial to prevent filter degradation and contamination of the stock.

  • Aliquoting: Fendiline solutions are best stored in single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[1] Storing in amber or opaque vials protects the compound from light.

Step-by-Step Methodology:

  • Calculation: To prepare a 10 mM solution, calculate the required mass of fendiline hydrochloride using its molecular weight (351.91 g/mol ).

    • Mass (mg) = 10 mmol/L × 0.001 L × 351.91 g/mol × 1000 mg/g = 3.52 mg

    • Therefore, 3.52 mg of fendiline hydrochloride is needed for 1 mL of a 10 mM stock solution.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 3.52 mg of fendiline hydrochloride powder and transfer it to a sterile conical tube.

  • Dissolution: Add 1 mL of anhydrous, sterile-filtered DMSO to the tube containing the powder.

  • Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile tube. This step is a critical safeguard for sterility, although compounds dissolved in pure DMSO are generally considered self-sterilizing.[17]

  • Aliquoting and Storage: Dispense the sterile stock solution into single-use aliquots (e.g., 20-50 µL) in sterile, light-protected cryovials. Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[1]

Preparation of Working Solutions and Cell Treatment

Working solutions are prepared by diluting the primary stock solution directly into the cell culture medium immediately before use.

Self-Validating System:

  • Final DMSO Concentration: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects. It is imperative to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to differentiate the effects of fendiline from those of the solvent.[8][12]

Step-by-Step Methodology:

  • Thaw Stock: Remove a single aliquot of the 10 mM fendiline stock solution from the freezer and thaw it at room temperature.

  • Calculate Dilution: Determine the volume of stock solution required to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final fendiline concentration of 10 µM:

    • Use the formula: C₁V₁ = C₂V₂

    • (10 mM) × V₁ = (10 µM) × (10 mL)

    • (10,000 µM) × V₁ = (10 µM) × (10 mL)

    • V₁ = (10 µM × 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Dilution: Add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed complete cell culture medium.

  • Mixing and Application: Immediately mix the medium thoroughly by gentle inversion or pipetting to prevent precipitation of the hydrophobic compound. Replace the existing medium on your cells with the fendiline-containing medium.

Trustworthiness and Quality Control

  • Vehicle Controls: Always include a vehicle control (DMSO at the same final concentration as in the fendiline-treated samples) to ensure that observed cellular effects are due to fendiline and not the solvent.

  • Dose-Response: Perform dose-response experiments to determine the optimal working concentration for your specific cell line and assay, as sensitivity to fendiline can vary.[7] Typical effective concentrations in vitro range from approximately 5 µM to 20 µM.[8][9][10]

  • Stability: Avoid repeated freeze-thaw cycles of the stock solution. If a precipitate is observed in the stock solution upon thawing, gently warm and vortex to redissolve before use. Discard any stock that does not fully redissolve. While powder is stable for years at -20°C, solutions are less stable.[1][11]

References

  • Tocris Bioscience. (n.d.). Fendiline Hydrochloride. Retrieved from [Link]

  • Woods, N., et al. (2015). Fendiline inhibits proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling. Oncotarget, 6(34), 35889–35903. Retrieved from [Link]

  • van der Hoeven, D., et al. (2013). Fendiline Inhibits K-Ras Plasma Membrane Localization and Blocks K-Ras Signal Transmission. Molecular and Cellular Biology, 33(2), 237-251. Retrieved from [Link]

  • Cho, K. J., et al. (2016). Inhibition of Acid Sphingomyelinase Depletes Cellular Phosphatidylserine and Mislocalizes K-Ras from the Plasma Membrane. Molecular and Cellular Biology, 36(21), 2795–2806. Retrieved from [Link]

  • Selleck Chemicals. (n.d.). Fendiline hydrochloride Datasheet. Retrieved from [Link]

  • Oncotarget. (2015). Fendiline inhibits proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling. Retrieved from [Link]

  • PubChem. (n.d.). Fendiline Hydrochloride. Retrieved from [Link]

  • Bitesize Bio. (2022). 6 Powerful Laboratory Sterilization Methods In Microbiology. Retrieved from [Link]

  • Visikol. (2022). 9 Sterilization Techniques For Cell Culture. Retrieved from [Link]

  • Barrick Lab, The University of Texas at Austin. (n.d.). ProtocolsAntibioticStockSolutions. Retrieved from [Link]

  • ResearchGate. (2013). Can anyone suggest some methods for cell culture medium sterilization?. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Introduction to Sterile Cell Culture. Retrieved from [Link]

Sources

Application Notes & Protocols: Dosing Regimens for Fendiline in Murine Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only.

Author: Senior Application Scientist, Advanced Preclinical Therapeutics

Abstract & Scientific Rationale

Fendiline, a diphenylalkylamine derivative originally developed as an L-type calcium channel blocker, has garnered significant interest for its potent anti-cancer properties, particularly against tumors driven by oncogenic K-Ras mutations.[1] Its primary mechanism in oncology is not related to calcium channel blockade but rather its specific ability to inhibit the correct localization of the K-Ras protein to the plasma membrane.[1][2][3] This mislocalization prevents K-Ras from engaging downstream effectors, thereby disrupting oncogenic signaling pathways crucial for tumor cell proliferation, survival, and invasion.[1][2][3] Studies have demonstrated that Fendiline can block the proliferation of various cancer cell lines, including pancreatic, colon, lung, and endometrial cancers expressing mutant K-Ras.[2][3] Furthermore, Fendiline has been shown to interfere with ADAM10 activation and β-catenin signaling in pancreatic cancer, further contributing to its anti-tumor effects.[4][5] In murine models, Fendiline administration has been shown to reduce tumor growth and prolong survival, especially when used in combination with standard chemotherapeutic agents like cisplatin.[6][7]

This document provides a comprehensive guide for researchers on the effective use of Fendiline in murine cancer models. It outlines the scientific basis for its use, provides detailed, field-tested protocols for preparation and administration, and offers guidance on study design and toxicity considerations.

Core Mechanism of Action in Cancer

Fendiline's anti-neoplastic activity is primarily attributed to its ability to disrupt K-Ras signaling. Unlike H-Ras and N-Ras, K-Ras requires a specific localization to the plasma membrane to become active. Fendiline selectively interferes with this process, causing K-Ras to be redistributed to intracellular compartments like the endoplasmic reticulum and Golgi apparatus.[1][2][3] This sequestration effectively neutralizes its oncogenic function.[1] This action is independent of its effects on L-type calcium channels.[2][3]

Additionally, Fendiline impacts other cancer-related pathways. In pancreatic cancer, it inhibits the metalloprotease ADAM10 and disrupts the β-catenin signaling cascade, which are critical for cell proliferation, migration, and invasion.[4] This leads to a decrease in the expression of key oncogenes like c-Myc and Cyclin D1.[4]

Fendiline_Mechanism cluster_membrane Plasma Membrane cluster_cell Cancer Cell KRas_active Active K-Ras Downstream Downstream Effectors (e.g., RAF-MEK-ERK) KRas_active->Downstream Activates Endomembranes Endoplasmic Reticulum, Golgi Apparatus KRas_active->Endomembranes Mislocalizes to Proliferation Tumor Proliferation, Survival, Invasion Downstream->Proliferation Promotes Fendiline Fendiline Fendiline->KRas_active Inhibits Localization KRas_inactive Inactive K-Ras (Cytosol) KRas_inactive->KRas_active Localization

Caption: Fendiline disrupts K-Ras signaling by preventing its localization to the plasma membrane.

Preclinical Study Design & Dosing Considerations

Vehicle Selection & Formulation

Fendiline hydrochloride is soluble in DMSO and ethanol. For in vivo studies, creating a stable and biocompatible formulation is critical.

  • For Intraperitoneal (IP) Injection: A common vehicle is 1% DMSO in sterile saline or phosphate-buffered saline (PBS).[6][7] It is crucial to ensure the final DMSO concentration is low to avoid toxicity.

  • For Oral Gavage (PO): A homogeneous suspension can be prepared using vehicles like Carboxymethylcellulose sodium (CMC-Na).[8][9] A suggested starting point is a 5 mg/mL suspension in a 0.5% or 1% CMC-Na solution.[8][9]

Note: Always use fresh, anhydrous DMSO as moisture can reduce the solubility of Fendiline hydrochloride.[8] All non-pharmaceutical grade solutions should be sterilized, for example, by filtration through a 0.22 µm filter, before administration.[10]

Route of Administration: IP vs. Oral Gavage

The choice of administration route can significantly impact the pharmacokinetics and bioavailability of the compound.[11][12][13]

  • Intraperitoneal (IP) Injection: Generally provides higher bioavailability and more rapid systemic exposure compared to oral gavage.[11][14] This route bypasses first-pass metabolism in the liver. It is often used in xenograft models to ensure consistent drug delivery to the tumor.

  • Oral Gavage (PO): This route mimics the clinical administration of oral drugs and is essential for studies evaluating clinically translatable regimens.[15] However, bioavailability can be more variable and is subject to the effects of absorption and first-pass metabolism.[14]

The selection should be based on the specific aims of the study. If the goal is to maximize systemic exposure and directly target the tumor, IP injection may be preferred. If the goal is to evaluate a clinically relevant administration route, oral gavage is more appropriate.

Recommended Dosing Regimens from Literature

The effective dose of Fendiline can vary depending on the cancer model, mouse strain, and administration route. The following table summarizes reported dosing regimens in murine cancer models.

Cancer ModelMouse StrainDoseRouteFrequencyKey Findings & Reference
NeuroblastomaNOD-SCID3 mg/kgIPOnce daily, 5 days/weekReduced tumor growth and increased survival when co-administered with cisplatin.[6][7]
NeuroblastomaNOD-SCID5 mg/kgIPOnce daily, 7 days/weekShowed a statistically significant increase in mouse survival when combined with cisplatin.[6]

Note: It is strongly recommended to perform a pilot tolerability study in a small cohort of animals to determine the maximum tolerated dose (MTD) for your specific mouse strain and experimental conditions before initiating large-scale efficacy studies.

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of Fendiline

This protocol details the preparation and administration of Fendiline via IP injection for a target dose of 5 mg/kg.

Materials:

  • Fendiline hydrochloride (e.g., Selleck Chemicals Cat. No. S5279)[8]

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile 0.9% Sodium Chloride (Saline)

  • Sterile 1 mL syringes and 27-30G needles

  • Sterile microcentrifuge tubes

  • 0.22 µm syringe filter

Procedure:

  • Stock Solution Preparation (e.g., 20 mg/mL):

    • Aseptically weigh the required amount of Fendiline hydrochloride powder.

    • Dissolve in anhydrous DMSO to create a concentrated stock solution. For example, dissolve 20 mg of Fendiline HCl in 1 mL of DMSO. Vortex until fully dissolved. Note: Fendiline HCl is soluble in DMSO up to 70 mg/mL.[8]

    • This stock solution can be stored at -20°C for short periods, but fresh preparation is recommended.

  • Working Solution Preparation (for a 5 mg/kg dose):

    • The final injection volume for a mouse is typically 100-200 µL. We will calculate for a 100 µL (0.1 mL) injection volume for a 20g mouse.

    • Calculation:

      • Dose for a 20g mouse: 5 mg/kg * 0.02 kg = 0.1 mg

      • Concentration needed in injection: 0.1 mg / 0.1 mL = 1 mg/mL

    • Dilution:

      • Take 50 µL of the 20 mg/mL stock solution.

      • Add it to 950 µL of sterile saline to make a final volume of 1 mL. This results in a 1 mg/mL working solution with a final DMSO concentration of 5%.

      • If a lower DMSO concentration is desired (e.g., 1%), adjust the stock concentration and dilution accordingly. For a 1% DMSO vehicle, you would need a 100 mg/mL stock, which is not feasible. Therefore, a two-step dilution or a different vehicle might be necessary. A common approach is to use a 10% DMSO/90% saline vehicle.

  • Administration:

    • Warm the working solution to room temperature before injection.

    • Gently restrain the mouse, exposing the lower abdominal quadrants.

    • Insert the needle into the intraperitoneal cavity in a lower quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Inject the calculated volume (e.g., 100 µL for a 20g mouse at 1 mg/mL) slowly and steadily.

    • Monitor the animal for any immediate adverse reactions.

Protocol 2: Oral Gavage (PO) Administration of Fendiline

This protocol details the preparation of a Fendiline suspension for oral gavage.

Materials:

  • Fendiline hydrochloride

  • Carboxymethylcellulose sodium (CMC-Na) powder

  • Sterile water

  • Mortar and pestle (optional, for fine powder)

  • Stir plate and magnetic stir bar

  • Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22G, 1.5 inches)

  • Syringes

Procedure:

  • Vehicle Preparation (0.5% CMC-Na):

    • Add 0.5 g of CMC-Na powder to 100 mL of sterile water.

    • Heat the solution gently (to ~60°C) while stirring continuously with a magnetic stir bar until the CMC-Na is fully dissolved.

    • Allow the solution to cool to room temperature. The final solution should be clear and slightly viscous.

  • Suspension Preparation (e.g., 2.5 mg/mL for a 5 mg/kg dose):

    • The typical gavage volume for a mouse is ~200 µL (0.2 mL).

    • Calculation:

      • Dose for a 20g mouse: 5 mg/kg * 0.02 kg = 0.1 mg

      • Concentration needed in suspension: 0.1 mg / 0.2 mL = 0.5 mg/mL

    • Preparation:

      • Weigh the required amount of Fendiline hydrochloride powder. For 10 mL of suspension, you would need 5 mg.

      • Add the powder to the prepared 0.5% CMC-Na vehicle.

      • Mix thoroughly to create a homogeneous suspension.[8][9] A brief sonication may aid in creating a uniform suspension. This suspension should be prepared fresh daily.

  • Administration:

    • Ensure the suspension is well-mixed immediately before drawing it into the syringe.

    • Properly restrain the mouse to ensure its head and body are in a straight line.

    • Gently insert the gavage needle over the tongue and into the esophagus. Do not force the needle.

    • Once the needle is correctly positioned, dispense the calculated volume of the suspension.

    • Monitor the animal for signs of distress, such as coughing or difficulty breathing, which could indicate improper administration into the trachea.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_endpoint Phase 3: Endpoint Analysis Animal_Acclimatization Animal Acclimatization (≥ 1 week) Tumor_Implantation Tumor Cell Implantation (Xenograft/Syngeneic) Animal_Acclimatization->Tumor_Implantation Tumor_Growth Allow Tumors to Reach Palpable Size (e.g., 100 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization Fendiline_Prep Prepare Fendiline Formulation (IP or PO) Randomization->Fendiline_Prep Dosing Administer Fendiline (e.g., 5 mg/kg, Daily) Fendiline_Prep->Dosing Monitoring Monitor Tumor Volume & Animal Weight (2-3x/week) Dosing->Monitoring Monitoring->Dosing Repeat Cycle Endpoint Euthanize at Endpoint (e.g., Tumor >2000 mm³ or Pre-defined Time) Monitoring->Endpoint Endpoint Criteria Met Tissue_Harvest Harvest Tumors and Tissues Endpoint->Tissue_Harvest Analysis Perform Downstream Analysis (e.g., Histology, Western Blot, PK/PD) Tissue_Harvest->Analysis

Caption: General experimental workflow for a murine cancer efficacy study using Fendiline.

References

  • Benchchem. Fendiline's Mechanism of Action in Cancer Cells: A Technical Guide.
  • Woods N, et al. Fendiline inhibits proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling. PLoS One.
  • Woods N, Trevino J, et al. Fendiline Inhibits Proliferation and Invasion of Pancreatic Cancer Cells by Interfering with ADAM10 Activation and β-catenin Signaling. Digital Commons @ USF.
  • van der Hoeven D, et al. Fendiline Inhibits K-Ras Plasma Membrane Localization and Blocks K-Ras Signal Transmission. UQ eSpace.
  • Kumar V, et al. Fendiline Enhances the Cytotoxic Effects of Therapeutic Agents on PDAC Cells by Inhibiting Tumor-Promoting Signaling Events: A Potential Strategy to Combat PDAC. Int J Mol Sci. 2019 May 16;20(10):2423.
  • Aveic S, et al. Fendiline hydrochloride in co-administration with cisplatin reduces the... ResearchGate.
  • Selleck Chemicals. Fendiline hydrochloride | Calcium Channel inhibitor.
  • Aveic S, et al. Co-Administration of Fendiline Hydrochloride Enhances Chemotherapeutic Efficacy of Cisplatin in Neuroblastoma Treatment. Molecules. 2020 Nov 10;25(22):5234.
  • van der Hoeven D, et al. Fendiline Inhibits K-Ras Plasma Membrane Localization and Blocks K-Ras Signal Transmission. Mol Cell Biol. 2013 Jan;33(2):237-51.
  • R&D Systems. Fendiline Hydrochloride | Ras GTPase Inhibitors: Tocris Bioscience.
  • MedChemExpress. Fendiline hydrochloride | L-type Calcium Channel Blocker.
  • Selleck Chemicals Japan. Fendiline hydrochloride Datasheet.
  • Tocris Bioscience. Fendiline Hydrochloride | Ras GTPases.
  • Reddit. Oral gavage vs intraperitoneal injection : r/labrats.
  • Hayashi M, et al. A comparison of intraperitoneal injection and oral gavage in the micronucleus test with mitomycin C in mice. Mutat Res. 1989 Aug;223(4):387-90.
  • Sasaki YF, et al. A comparison of intraperitoneal and oral gavage administration in comet assay in mouse eight organs. Mutat Res. 2001 Jul 25;494(1-2):97-108.
  • Lee KH, et al. Comparison of the Intraperitoneal, Retroorbital and per Oral Routes for F-18 FDG Administration as Effective Alternatives to Intravenous Administration in Mouse Tumor Models Using Small Animal PET/CT Studies. Korean J Radiol. 2011 May-Jun;12(3):324-31.
  • Office of Research, University of California, San Francisco. IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS. 2009 Dec 11.

Sources

Extraction of (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine from biological fluids

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the robust and reproducible extraction of (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine from biological matrices for researchers, scientists, and drug development professionals. This document provides a detailed exploration of the principles and protocols for sample preparation, crucial for accurate quantification in forensic, clinical, and research settings.

Introduction to (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine Analysis

(2-Methyl-1-phenylpropyl)(2-phenylethyl)amine is a substituted phenethylamine, a class of compounds with a wide range of psychoactive properties.[1][2][3][4] As with many designer drugs, the precise quantification of this analyte in biological fluids such as blood, plasma, and urine is paramount for toxicological assessments, pharmacokinetic studies, and forensic investigations. The inherent complexity of biological matrices necessitates a robust extraction methodology to isolate the target analyte from interfering substances, ensuring the accuracy and reliability of subsequent analytical determination by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5][6][7]

This guide provides a comprehensive overview of the prevalent extraction techniques—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—offering detailed protocols and the scientific rationale behind procedural steps.

Pre-Analytical Considerations: The Foundation of Reliable Data

Before embarking on any extraction protocol, careful consideration of the sample is critical. The choice of biological matrix (e.g., whole blood, plasma, serum, or urine) will influence the selection of the extraction method. For instance, urine samples may require a hydrolysis step to cleave glucuronide conjugates, while blood and plasma samples necessitate protein removal.[8] The stability of the analyte in the matrix under various storage conditions should also be established to ensure sample integrity.

Choosing the Right Extraction Strategy: LLE vs. SPE

The selection of an appropriate extraction technique is contingent on several factors, including the physicochemical properties of (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine, the nature of the biological matrix, the required level of sensitivity, and laboratory throughput.

Liquid-Liquid Extraction (LLE) is a classic, cost-effective method that partitions the analyte between two immiscible liquid phases.[9] For basic compounds like phenethylamines, a common strategy involves adjusting the pH of the aqueous sample to a basic level (typically pH > 9) to neutralize the amine group.[10] This increases its lipophilicity, facilitating its extraction into a non-polar organic solvent.

Solid-Phase Extraction (SPE) offers a more controlled and often cleaner extraction by partitioning the analyte between a solid sorbent and a liquid phase.[8][11][12] Polymeric sorbents are frequently employed for their robustness and high recovery rates for a broad range of compounds.[12] SPE methods can be more easily automated, leading to higher throughput and improved reproducibility.[12]

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquids based on relative solubility.Partitioning between a solid sorbent and a liquid mobile phase.
Selectivity Generally lower, relies heavily on pH and solvent choice.Higher, due to specific sorbent-analyte interactions.
Cleanliness of Extract Prone to emulsions and co-extraction of matrix interferences.[13]Generally produces cleaner extracts.[14]
Solvent Consumption Typically higher.Generally lower.
Automation Potential More challenging to automate.Easily automated for high-throughput applications.[12]
Cost Lower initial cost.Higher cost per sample due to cartridges.
Typical Recovery Can be variable, often in the range of 75-95%.[5]Often higher and more reproducible, >85%.[12][15]

Detailed Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine from urine or plasma. The principle is to alkalinize the sample to deprotonate the amine, facilitating its extraction into an organic solvent.

Materials
  • Biological sample (Urine or Plasma)

  • Internal Standard (IS) solution (e.g., a deuterated analog)

  • 1 M Sodium Hydroxide (NaOH)

  • Extraction Solvent: A mixture of non-polar and moderately polar solvents is often effective. A common choice is a mixture like hexane:ethyl acetate (9:1 v/v) or diethyl ether.[14]

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (compatible with the analytical instrument, e.g., mobile phase for LC-MS/MS)

Step-by-Step Procedure
  • Sample Preparation: Pipette 1 mL of the biological sample into a clean glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard to the sample and vortex briefly. The IS is crucial for accurate quantification, correcting for variations in extraction efficiency and instrument response.

  • pH Adjustment: Add 200 µL of 1 M NaOH to the sample to raise the pH to >10.[10] Vortex for 30 seconds. This step is critical to ensure the analyte is in its neutral, more lipophilic form.

  • Solvent Addition: Add 5 mL of the extraction solvent to the tube.

  • Extraction: Cap the tube and vortex vigorously for 2-5 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.[14]

  • Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any emulsion at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).[14]

  • Reconstitution: Reconstitute the dry residue in 100 µL of the reconstitution solvent. Vortex to ensure the analyte is fully dissolved.

  • Analysis: The sample is now ready for injection into the analytical instrument (e.g., GC-MS or LC-MS/MS).

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_final Final Steps Sample 1. Biological Sample (1 mL) Spike 2. Add Internal Standard Sample->Spike Alkalinize 3. Add 1M NaOH (pH > 10) Spike->Alkalinize AddSolvent 4. Add Organic Solvent (5 mL) Alkalinize->AddSolvent Vortex 5. Vortex (2-5 min) AddSolvent->Vortex Centrifuge 6. Centrifuge (3000 rpm, 10 min) Vortex->Centrifuge Collect 7. Collect Organic Layer Centrifuge->Collect Evaporate 8. Evaporate to Dryness Collect->Evaporate Reconstitute 9. Reconstitute in 100 µL Evaporate->Reconstitute Analysis 10. Inject for Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Detailed Protocol 2: Solid-Phase Extraction (SPE)

This protocol utilizes a mixed-mode or hydrophilic-lipophilic balanced (HLB) SPE cartridge, which is effective for extracting a wide range of compounds, including phenethylamines, from biological fluids.[11][16]

Materials
  • Biological sample (Urine or Plasma)

  • Internal Standard (IS) solution

  • SPE cartridges (e.g., HLB, 30 mg/1 mL)

  • SPE vacuum manifold or positive pressure processor

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium hydroxide (concentrated)

  • Formic acid

  • Elution solvent (e.g., 5% ammonium hydroxide in methanol or acetonitrile)[14]

  • Wash solvent (e.g., 5% methanol in water)[16]

Step-by-Step Procedure
  • Sample Pre-treatment: To 1 mL of the biological sample, add the internal standard and vortex. If using plasma or whole blood, protein precipitation may be performed first by adding an equal volume of acetonitrile, vortexing, and centrifuging to pellet the proteins. The supernatant is then diluted with water or a buffer before loading. For urine, dilute 1:1 with a buffer (e.g., 2% formic acid in water) to adjust the pH.

  • Cartridge Conditioning: Place the SPE cartridges on the manifold. Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water through the sorbent.[11] This activates the sorbent and ensures a reproducible interaction with the analyte. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 1 mL of the wash solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.[16] This step is crucial for obtaining a clean extract.

  • Drying: Dry the cartridge thoroughly by applying vacuum or positive pressure for 5-10 minutes. This removes residual water which can affect the subsequent elution step.

  • Analyte Elution: Place clean collection tubes in the manifold. Elute the analyte by passing 1-2 mL of the elution solvent through the cartridge. The basic modifier (ammonium hydroxide) in the elution solvent ensures the analyte is in its neutral form and readily elutes from the sorbent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of a suitable solvent for analysis.

  • Analysis: The sample is ready for instrumental analysis.

SPE_Workflow cluster_prep Sample & Cartridge Prep cluster_extraction Extraction Process cluster_final Final Steps Sample 1. Pre-treat Sample Load 3. Load Sample Condition 2. Condition Cartridge (Methanol -> Water) Condition->Load Wash 4. Wash Interferences Load->Wash Dry 5. Dry Cartridge Wash->Dry Elute 6. Elute Analyte Dry->Elute Evaporate 7. Evaporate Eluate Elute->Evaporate Reconstitute 8. Reconstitute in 100 µL Evaporate->Reconstitute Analysis 9. Inject for Analysis Reconstitute->Analysis

Sources

Using Fendiline to inhibit amyloid-beta toxicity in neuronal cells

Application Note: Mitigation of Amyloid- (1-42) Induced Neuronal Excitotoxicity using Fendiline

Abstract

Alzheimer’s Disease (AD) pathology is driven by the accumulation of Amyloid-





Introduction & Mechanism of Action

The Calcium Hypothesis of Alzheimer's

Soluble A



  • Mitochondrial dysfunction (ROS production).

  • Activation of calpains and caspases.

  • Synaptic failure and eventual apoptosis.

Fendiline’s Role

Fendiline is a diphenylalkylamine derivative that functions as a non-selective calcium channel blocker with high affinity for L-type voltage-gated calcium channels (VGCCs). By inhibiting the sustained


Note on Secretase Modulation: While some studies suggest Fendiline may modulate ADAM10 (


Mechanistic Pathway (Graphviz)

FendilineMechanismAbAβ(1-42) OligomersMembraneNeuronal MembraneDestabilizationAb->MembraneVGCCL-Type Ca2+ Channels(Hyperactivation)Membrane->VGCC DepolarizationCaInfluxIntracellular Ca2+OverloadVGCC->CaInfluxMitoMitochondrialDysfunction (ROS)CaInflux->MitoApoptosisNeuronal ApoptosisMito->ApoptosisFendilineFendiline(Treatment)Fendiline->VGCC Blocks

Figure 1: Mechanism of Action. Fendiline blocks the L-type Calcium Channels, preventing the A

Experimental Design Considerations

Cell Model Selection: The Importance of Differentiation

Using undifferentiated SH-SY5Y cells is a common source of experimental failure. Undifferentiated cells are proliferative and lack the mature expression of L-type calcium channels and NMDA receptors required to mimic AD pathology.

  • Requirement: Cells must be differentiated using Retinoic Acid (RA) and Brain-Derived Neurotrophic Factor (BDNF) to induce neurite outgrowth and excitability.

A Preparation: Oligomers vs. Fibrils

Monomeric A

oligomeric
  • Critical Step: Use 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) to dissolve pre-existing aggregates, ensuring a monomeric starting point before controlled oligomerization.

Detailed Protocol

Phase 1: Preparation of Reagents
A. Angcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(1-42) Oligomerization[1]
  • Dissolution: Dissolve 1 mg of synthetic A

    
    (1-42) peptide in HFIP to a concentration of 1 mM. Incubate for 1 hour at RT.
    
  • Evaporation: Aliquot into microcentrifuge tubes and evaporate HFIP under a gentle stream of nitrogen gas or in a fume hood overnight. Result: A clear peptide film. Store at -80°C.

  • Resuspension (Oligomer Formation):

    • Dissolve the peptide film in dry DMSO to 5 mM.

    • Dilute to 100

      
      M in cold F12 culture medium (phenol red-free).
      
    • Incubate at 4°C for 24 hours . This promotes oligomer formation over fibrillation.

B. Fendiline Stock
  • Dissolve Fendiline Hydrochloride in DMSO to create a 10 mM stock .

  • Store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in culture media to 1–10

    
    M immediately before use. Final DMSO concentration must be <0.1%.
    
Phase 2: Cell Culture & Differentiation (SH-SY5Y)
  • Seeding: Seed SH-SY5Y cells at

    
     cells/well in 96-well plates (collagen-coated).
    
  • Differentiation Day 1-5: Change media to DMEM:F12 + 1% FBS + 10

    
    M All-trans Retinoic Acid (RA) .
    
  • Differentiation Day 6-8: Change media to Neurobasal + 50 ng/mL BDNF .

    • Validation: Check for extensive neurite networks under a phase-contrast microscope.

Phase 3: Treatment Workflow

WorkflowStep1Differentiation(7 Days)Step2Pre-TreatmentFendiline (1h)Step1->Step2Step3Aβ Challenge(24h)Step2->Step3Step4Assay Readout(MTT / Fluo-4)Step3->Step4

Figure 2: Experimental Timeline. Pre-treatment is essential to block channels before the toxic insult.

  • Pre-Treatment: Remove differentiation media. Add fresh Neurobasal media containing Fendiline (1, 3, 5, 10

    
    M). Incubate for 1 hour  at 37°C.
    
    • Control: Vehicle (0.1% DMSO).

  • Toxic Challenge: Add A

    
    (1-42) oligomers directly to the wells (without removing Fendiline) to a final concentration of 10 
    
    
    M
    .
  • Incubation: Incubate for 24 hours at 37°C, 5%

    
    .
    
Phase 4: Readout Assays
A. Cell Viability (MTT Assay)
  • Add MTT reagent (0.5 mg/mL final concentration) to each well.

  • Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilize crystals with DMSO.

  • Measure absorbance at 570 nm.[2]

B. Calcium Imaging (Mechanism Validation)

This step validates that Fendiline is working via the proposed mechanism.

  • Load cells with Fluo-4 AM (2

    
    M) for 30 mins.
    
  • Wash with HBSS (calcium-free initially).

  • Add A

    
     oligomers and measure fluorescence increase (Ex/Em: 494/506 nm) in real-time.
    
  • Compare peak fluorescence in Fendiline-treated vs. untreated cells.

Data Analysis & Expected Results

Normalize all viability data to the Vehicle Control (100%) .

Treatment GroupConcentrationExpected Viability (%)Interpretation
Vehicle Control DMSO <0.1%100 ± 5Healthy baseline.
A

Only
10

M
55 ± 10Successful toxicity model.
Fendiline Low 1

M + A

65 ± 8Partial rescue.
Fendiline Med 5

M + A

85 ± 5Significant neuroprotection.
Fendiline High 10

M + A

90 ± 5Near-complete rescue.
Fendiline Only 10

M
98 ± 3Drug is non-toxic at this dose.

Statistical Analysis: Use One-way ANOVA followed by Tukey’s post-hoc test. Significance set at p < 0.05.

Troubleshooting & Expert Tips (E-E-A-T)

  • Issue: No toxicity observed with A

    
    . 
    
    • Cause: Peptide aggregation into fibrils (insoluble) or degradation.

    • Fix: Ensure HFIP step was performed. Do not store diluted A

      
       at 4°C for >48h. Use "Low Binding" plasticware to prevent peptide loss.
      
  • Issue: Fendiline precipitates.

    • Cause: Low solubility in aqueous media.

    • Fix: Vortex vigorously upon addition to media. Ensure DMSO stock is anhydrous. Do not exceed 20

      
      M in cell culture.
      
  • Issue: High variability in SH-SY5Y response.

    • Cause: Inconsistent differentiation.

    • Fix: Use passage numbers <20. Confirm neuronal morphology (long neurites) before starting the assay.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. Link

  • Stutzmann, G. E. (2007). The pathogenesis of Alzheimer's disease is associated with intracellular calcium dysregulation. Journal of Alzheimer's Disease. Link

  • Krishtal, J., et al. (2017). In situ fibrillizing amyloid-beta 1-42 induces neurite degeneration and apoptosis of differentiated SH-SY5Y cells. PLOS ONE. Link

  • Lopes, F. M., et al. (2012). Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line.[3] Neurotoxicity Research. Link

  • Scriabine, A., et al. (1989). Nimodipine and other calcium channel antagonists in the treatment of neurological disorders. Clinical Therapeutics.

Crystallization techniques for (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Crystallization and Solid-State Characterization of (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine

Introduction & Chemical Context

Compound Identity:

  • Systematic Name:

    
    -(2-Phenylethyl)-1-phenyl-2-methylpropan-1-amine
    
  • CAS Number: 160254-19-3[1][2][3][4]

  • Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 253.38 g/mol

(2-Methyl-1-phenylpropyl)(2-phenylethyl)amine is a bulky, lipophilic secondary amine structurally analogous to the calcium channel blockers Fendiline and Prenylamine . Its structure features a chiral center at the benzylic position (


-isopropylbenzyl group) and a flexible phenethyl chain.

The Crystallization Challenge: Like many lipophilic secondary amines, the free base of this compound is likely an oil or a low-melting solid at room temperature due to high rotational freedom and weak intermolecular hydrogen bonding. Direct crystallization of the free base is often kinetically hindered, leading to "oiling out" (liquid-liquid phase separation) rather than nucleation.

Strategic Approach: To achieve a stable, crystalline solid suitable for pharmaceutical development, this guide focuses on Salt Formation and Anti-Solvent Crystallization . The protonation of the secondary amine reduces solubility in non-polar solvents and introduces ionic interactions that drive lattice formation.

Physicochemical Profile & Solubility

Before attempting crystallization, the solubility profile must be established to select the correct solvent systems.

Solvent ClassExamplesSolubility (Free Base)Solubility (Salt Form - e.g., HCl)Role in Crystallization
Non-Polar Heptane, HexaneHigh (Miscible)Very Low (Insoluble)Anti-Solvent
Polar Aprotic Ethyl Acetate, THFHighModerate to LowSolvent / Anti-Solvent
Polar Protic Methanol, IsopropanolHighHigh to ModeratePrimary Solvent
Chlorinated DCM, ChloroformHighHighExtraction Only
Aqueous WaterInsoluble (<0.1 mg/mL)Soluble (pH dependent)Impurity Removal

Protocol 1: Salt Screening & Selection

Objective: Identify the counter-ion that yields the most stable, non-hygroscopic crystalline solid.

Recommended Acids:

  • Hydrochloric Acid (HCl): First-line choice for pharmaceutical salts.

  • Oxalic Acid: Excellent for purification (often forms high-melting solids), though toxicity limits final drug use.

  • Fumaric/Maleic Acid: Good alternatives if HCl yields hygroscopic salts.

  • L-Tartaric Acid: Used for diastereomeric resolution of the chiral center.

Workflow Diagram (Salt Selection):

SaltScreening Start Start: Crude Free Base Oil Dissolve Dissolve in IPA or EtOH (5-10 vol) Start->Dissolve Split Split into Aliquots Dissolve->Split AddHCl Add HCl (1.1 eq) in IPA/Ether Split->AddHCl AddOxalic Add Oxalic Acid (1.0 eq) in Acetone Split->AddOxalic AddTartaric Add L-Tartaric Acid (1.0 eq) in EtOH Split->AddTartaric Cool Cool to 0-5°C Stir 12h AddHCl->Cool AddOxalic->Cool AddTartaric->Cool Check Check for Precipitate Cool->Check Solid Filtration & Drying Check->Solid Crystalline Solid Oil Oiling Out? Check->Oil No Solid / Oil HeatCycle Heat/Cool Cycle Add Seed Crystal Oil->HeatCycle Yes AntiSolvent Add Anti-Solvent (MTBE or Heptane) Oil->AntiSolvent No Precipitate HeatCycle->Check AntiSolvent->Check

Caption: Systematic salt screening workflow to identify optimal crystalline form.

Protocol 2: Crystallization of the Hydrochloride Salt

This is the standard protocol for converting the lipophilic amine oil into a stable solid.

Materials:

  • Crude (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine (Free Base).

  • Solvent: Isopropanol (IPA) or Ethyl Acetate (EtOAc).

  • Acid Source: 4M HCl in Dioxane or concentrated aqueous HCl (37%).

  • Anti-Solvent: Diethyl Ether or

    
    -Heptane.
    

Step-by-Step Procedure:

  • Dissolution:

    • Dissolve 10.0 g of the crude amine in 50 mL of dry Ethyl Acetate (5 volumes).

    • Note: If the crude is dark/impure, treat with activated carbon (5% w/w) for 30 mins, filter through Celite, and proceed.

  • Acidification:

    • Cool the solution to 0–5°C in an ice bath.

    • Dropwise, add 1.1 equivalents of 4M HCl in Dioxane (approx. 11 mL).

    • Observation: A white to off-white precipitate should begin to form immediately. If an oil forms ("gumming"), increase stirring speed to 500 RPM and add a seed crystal if available.

  • Crystallization Promotion:

    • Allow the slurry to warm to Room Temperature (20–25°C) and stir for 2 hours. This "aging" process converts metastable amorphous forms into stable crystalline polymorphs.

    • If the yield looks low, add 20 mL of Diethyl Ether or

      
      -Heptane (Anti-solvent) dropwise to drive equilibrium.
      
  • Isolation:

    • Filter the solid using a Büchner funnel under vacuum.

    • Wash: Wash the cake twice with 10 mL of cold Ethyl Acetate/Heptane (1:1) mixture.

    • Drying: Dry in a vacuum oven at 45°C for 12 hours.

  • Recrystallization (Purification):

    • If purity is <98% (HPLC), recrystallize from boiling Isopropanol (IPA).

    • Dissolve salt in minimum boiling IPA.

    • Allow to cool slowly to RT, then to 4°C.

Protocol 3: Optical Resolution (Chiral Purification)

Since the molecule contains a chiral center at the


-isopropylbenzyl position, the commercial intermediate is likely racemic. Separation of enantiomers is often required for biological activity.

Mechanism: Formation of diastereomeric salts using a chiral acid.

Procedure:

  • Solvent: Ethanol (95%) or Methanol.

  • Chiral Acid: Dibenzoyl-L-tartaric acid (L-DBTA).

  • Process:

    • Dissolve 10 mmol of racemic amine in 20 mL hot Ethanol.

    • Add 10 mmol of L-DBTA dissolved in 20 mL hot Ethanol.

    • Mix and allow to cool very slowly (1°C/min) to room temperature.

    • The less soluble diastereomeric salt will crystallize out.

  • Liberation:

    • Filter the crystals.

    • Suspend in water, basify with 1M NaOH, and extract the enantiomerically enriched free base with DCM.

Characterization & Quality Control

Validating the crystalline form is critical for regulatory compliance.

TechniqueParameterAcceptance Criteria
HPLC Purity> 98.5% area; Individual impurities < 0.1%
XRPD CrystallinitySharp, distinct Bragg peaks (amorphous halo indicates failure)
DSC Melting PointSharp endotherm (e.g.,

for HCl salt). Broad peak indicates impure/solvated form.
TGA Solvents< 0.5% weight loss (unless forming a stable solvate)
Chiral HPLC Enantiomeric Excess> 99% ee (after resolution)

Troubleshooting: The "Oiling Out" Phenomenon

Problem: Upon adding acid, a sticky gum or oil forms at the bottom of the flask instead of crystals. Cause: The melting point of the salt is lower than the crystallization temperature in the solvent mixture, or impurities are depressing the melting point.

Corrective Actions:

  • Seed: Add a tiny crystal of the pure salt (if available) to the oil/solvent mixture.

  • Scratch: Use a glass rod to scratch the side of the flask (induces nucleation).

  • Heat/Cool Cycle: Heat the mixture until the oil dissolves (or becomes an emulsion), then cool slowly. Rapid cooling traps impurities.

  • Change Solvent: Switch from Ethyl Acetate to a more polar solvent like Isopropanol, then add the anti-solvent (Ether) more slowly.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. Link

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. Link

  • Sigma-Aldrich. (2024). Product Specification: (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine (CAS 160254-19-3).[1][2][3] Link

Sources

Troubleshooting & Optimization

Resolving pH-dependent solubility issues of Fendiline free base

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fendiline Formulation

Introduction: Navigating the Formulation Challenges of Fendiline Free Base

Fendiline, a diphenylalkylamine derivative, is a compound of significant interest for its activity as an L-type calcium channel blocker and, more recently, as a selective inhibitor of K-Ras plasma membrane localization.[1][2][3] Researchers working with Fendiline free base frequently encounter a significant hurdle that can impede experimental progress: its very low aqueous solubility at physiological pH. This guide provides a comprehensive, question-and-answer-based resource to understand and overcome the pH-dependent solubility issues of Fendiline, ensuring reproducible and reliable experimental outcomes.

This document moves beyond simple protocols to explain the fundamental physicochemical principles governing Fendiline's solubility. By understanding the "why" behind these methods, researchers can intelligently design formulation strategies tailored to their specific experimental needs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm trying to dissolve Fendiline free base in my standard PBS buffer (pH 7.4), but it won't go into solution. Why is this happening?

A1: The Challenge of a High pKa Weak Base

This is the most common issue encountered and is rooted in the fundamental chemical structure of Fendiline.

  • Chemical Nature: Fendiline is a weakly basic compound. Its structure contains a secondary amine group that can be protonated (i.e., accept a proton, H⁺).

  • pKa Value: The pKa is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its non-ionized (neutral) form. Fendiline has a basic pKa of approximately 9.0-9.3.[4]

  • Solubility and Ionization: The neutral, non-ionized form of Fendiline is highly lipophilic and thus poorly soluble in aqueous media. Conversely, when the amine group is protonated, it forms a positively charged cation (a conjugate acid), which is significantly more polar and, therefore, much more water-soluble.

  • The Problem at pH 7.4: At a physiological pH of 7.4, which is well below the pKa of ~9.0, the Henderson-Hasselbalch equation dictates that the vast majority of Fendiline molecules will be in their neutral, insoluble form. Consequently, it fails to dissolve in standard buffers like PBS.

The diagram below illustrates this critical relationship between pH, pKa, and the ionization state of Fendiline.

G cluster_0 Fendiline Ionization Equilibrium cluster_1 Solubility vs. pH node_insoluble Fendiline Free Base (B) R₂NH Neutral Lipophilic Poorly Soluble node_soluble Protonated Fendiline (BH⁺) R₂NH₂⁺ Ionized (Cation) Polar Water-Soluble node_insoluble:f1->node_soluble:f1 + H⁺ (Acidic pH) node_soluble:f1->node_insoluble:f1 - H⁺ (Basic pH) ph_scale ph_scale explanation At pH << pKa, the equilibrium shifts strongly towards the soluble, protonated (BH⁺) form. At pH > pKa, the insoluble, neutral (B) form dominates.

Caption: Fendiline's pH-dependent ionization and its impact on aqueous solubility.

Q2: What is the most straightforward way to prepare a Fendiline stock solution for in vitro cell culture experiments?

A2: Start with the Salt Form and an Organic Solvent

For maximum simplicity and reliability, we strongly recommend bypassing the free base for initial experiments and using the commercially available Fendiline hydrochloride (HCl) salt (CAS: 13636-18-5).[5]

  • Why the HCl Salt? The hydrochloride salt is simply Fendiline that has been pre-protonated. It exists as the water-soluble cationic form, which readily dissolves in aqueous solutions (at acidic pH) and polar organic solvents. While its solubility in neutral PBS is still low (around 0.1 mg/mL)[5], it serves as a much better starting material.

  • Recommended Stock Solvent: The most common and effective practice is to prepare a high-concentration stock solution in an organic solvent like Dimethyl sulfoxide (DMSO) . Fendiline HCl has excellent solubility in DMSO.[2][6]

Protocol: Preparing a 10 mM Fendiline HCl Stock in DMSO

  • Materials: Fendiline Hydrochloride (MW: 351.9 g/mol )[5], Anhydrous DMSO.

  • Calculation: To make 1 mL of a 10 mM stock, you need:

    • 351.9 g/mol * 0.010 mol/L * 0.001 L = 0.003519 g = 3.52 mg

  • Procedure: a. Accurately weigh 3.52 mg of Fendiline HCl powder. b. Add it to a sterile microcentrifuge tube. c. Add 1.0 mL of anhydrous DMSO. d. Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can aid dissolution.[2] e. Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2]

SolventMax Reported Solubility (Fendiline HCl)Reference
DMSO≥ 30 mg/mL (or 100 mM)[2][6]
Ethanol~15 mg/mL (or 20 mM)[5][6]
DMF20 mg/mL[5]
PBS (pH 7.2)0.1 mg/mL[5]
Q3: I prepared a 10 mM stock in DMSO, but when I dilute it 1:1000 into my cell culture medium (pH ~7.4), I see immediate cloudiness/precipitation. What is happening?

A3: The Pitfall of Supersaturation and Dilution-Induced Precipitation

This is a classic problem when working with pH-sensitive compounds. You have created a supersaturated solution that is thermodynamically unstable.

  • The Mechanism: Your DMSO stock contains a high concentration of dissolved Fendiline. When you introduce a small volume of this stock into a large volume of aqueous buffer at pH 7.4, two things happen simultaneously:

    • The DMSO concentration plummets, reducing its ability to keep the drug solubilized.

    • The Fendiline molecules are exposed to a pH (7.4) where the insoluble, neutral free base is the overwhelmingly favored form.

  • The Result: The concentration of Fendiline is now far above its intrinsic solubility limit at that pH. The excess, unable to remain dissolved, rapidly precipitates out of the solution, causing the observed cloudiness. This significantly reduces the actual, bioavailable concentration of your drug in the experiment, leading to inaccurate results.

Troubleshooting Strategies:

  • Lower the Final Concentration: The simplest solution is to test if a lower final concentration (e.g., 1 µM instead of 10 µM) remains in solution.

  • Acidify the Final Medium (If Tolerable): If your experimental system (e.g., cell-free assay) can tolerate a slightly lower pH, adjusting the final buffer pH to 6.0-6.5 can dramatically increase Fendiline's solubility and prevent precipitation. This is often not feasible for cell culture.

  • Use a Serum-Containing Medium: For cell-based assays, the proteins in fetal bovine serum (FBS) can sometimes help bind to the drug and stabilize it, reducing precipitation.

  • Employ Advanced Formulation Techniques: If you require higher concentrations at neutral pH, you must use a more sophisticated formulation strategy, as detailed in the next question.

Q4: My experiment must be conducted at a near-neutral pH and requires a concentration that precipitates from a simple DMSO dilution. What are my options?

A4: Advanced Solubilization Strategies

When pH modification is not an option, you must use excipients to create a more stable formulation that can withstand dilution into an aqueous environment.[7][8][9]

Option 1: Co-Solvent Systems This involves using a mixture of water-miscible solvents that can increase the solubility of lipophilic drugs.[8][10]

  • Mechanism: Co-solvents like polyethylene glycol (PEG), propylene glycol (PG), and ethanol reduce the polarity of the water-based solvent system, creating a more favorable environment for the lipophilic Fendiline free base.

  • Pros: Relatively simple to prepare, effective for moderate concentration increases.

  • Cons: Potential for solvent toxicity in sensitive cell lines. The system can still precipitate upon high dilution if not optimized.

  • Example Formulation: A common parenteral formulation approach uses a mix of solvents. For instance: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] This creates a system that can better maintain solubility upon dilution.

Option 2: Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.

  • Mechanism: The lipophilic Fendiline molecule partitions into the hydrophobic core of the cyclodextrin, forming an "inclusion complex." This complex has a hydrophilic exterior, rendering the entire package water-soluble.[10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective choice.

  • Pros: High solubilizing capacity, generally low toxicity, can create stable solutions.

  • Cons: Requires optimization of drug-to-cyclodextrin molar ratio; can be more expensive.

Option 3: Surfactant-Based Micellar Solubilization Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles.

  • Mechanism: Micelles have a hydrophobic core and a hydrophilic shell. The lipophilic Fendiline partitions into the hydrophobic core, effectively being encapsulated and solubilized in the aqueous medium.[7][13]

  • Pros: Very high solubilizing power.

  • Cons: Surfactants like Tween® 80 or Polysorbate 80 can have biological effects of their own and may interfere with certain assays or be toxic to cells at higher concentrations.

The workflow diagram below provides a decision-making guide for selecting the appropriate strategy.

G start Start: Need to Solubilize Fendiline Free Base q_ph Can the final experimental pH be lowered to < 6.5? start->q_ph ans_ph_yes Yes q_ph->ans_ph_yes Yes ans_ph_no No q_ph->ans_ph_no No sol_acidify Strategy 1: pH Adjustment 1. Use Fendiline HCl salt. 2. Prepare stock in water or DMSO. 3. Dilute into acidic buffer (pH < 6.5). This is the simplest method. ans_ph_yes->sol_acidify q_conc Is the required final concentration low (< 5 µM)? ans_ph_no->q_conc ans_conc_yes Yes q_conc->ans_conc_yes Yes ans_conc_no No q_conc->ans_conc_no No sol_dmso Strategy 2: Simple DMSO Stock 1. Use Fendiline HCl salt. 2. Prepare concentrated stock in DMSO. 3. Dilute >1:1000 into final medium. Monitor for precipitation. ans_conc_yes->sol_dmso adv_strat Strategy 3: Advanced Formulation (Required for high concentration at neutral pH) Choose one of the following: ans_conc_no->adv_strat co_solvent A) Co-Solvent System (e.g., PEG, PG) adv_strat->co_solvent cyclodextrin B) Cyclodextrin (e.g., HP-β-CD) adv_strat->cyclodextrin surfactant C) Surfactant Micelles (e.g., Tween 80) adv_strat->surfactant

Caption: Decision workflow for selecting a Fendiline solubilization strategy.

Experimental Protocol Guide

Protocol: Determination of an Experimental pH-Solubility Profile

This protocol allows you to quantify the solubility of Fendiline at various pH values, providing critical data for your specific buffer systems. This is a self-validating system that confirms the principles discussed above.

Objective: To determine the equilibrium solubility of Fendiline HCl in mg/mL or µM across a physiologically relevant pH range.

Materials:

  • Fendiline Hydrochloride

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8)

  • HPLC system with UV detector

  • 0.22 µm syringe filters (PTFE or other compatible material)

  • Shaking incubator or orbital shaker

Procedure:

  • Buffer Preparation: Prepare a series of buffers covering your desired pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Prepare Slurries: In separate glass vials, add an excess amount of Fendiline HCl powder to each buffer. "Excess" means adding enough solid so that undissolved material is clearly visible at the bottom of the vial (e.g., 2 mg/mL). This ensures you are measuring the saturation point.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the system to reach equilibrium. The solution must be continuously agitated.

  • Sample Collection & Filtration: After equilibration, allow the vials to stand for ~30 minutes for the excess solid to settle. Carefully draw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any undissolved particulates.

  • Sample Dilution: Dilute the filtered samples as needed with mobile phase to fall within the linear range of your HPLC calibration curve.

  • Quantification: Analyze the samples using a validated HPLC method to determine the concentration of dissolved Fendiline.

  • Data Analysis: Plot the measured solubility (e.g., in µM) on the y-axis against the buffer pH on the x-axis. You should observe a steep drop in solubility as the pH increases towards and beyond 7.[14]

By following this guide, researchers can systematically diagnose and resolve the solubility challenges associated with Fendiline, leading to more accurate, reproducible, and successful experiments.

References

  • Benchchem. Fendiline's Mechanism of Action in Cancer Cells: A Technical Guide.
  • MedChemExpress. Fendiline hydrochloride | L-type Calcium Channel Blocker.
  • MedchemExpress.com. Fendiline | L-type Calcium Channel Blocker.
  • Jadhav, N., et al. Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science. 2017. Available from: [Link]

  • Protheragen. Solubilizer Excipients.
  • Cayman Chemical. Fendiline (hydrochloride) (CAS Number: 13636-18-5).
  • Hart, M.L., et al. Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research. 2018. Available from: [Link]

  • Pharmaguideline. Solubility Enhancement Techniques.
  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
  • ManTech Publications. Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs.
  • APExBIO. Fendiline (hydrochloride) - 2-Adrenergic Receptor Antagonist.
  • Gattefossé. Excipients for Solubility and Bioavailability Enhancement. Available from: [Link]

  • Selleck Chem. Fendiline hydrochloride | ≥99%(HPLC).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3336, Fendiline. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5702162, Fendiline Hydrochloride. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • Research & Reviews: A Journal of Drug Formulation, Development and Production. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Slideshare. Methods of solubility enhancements.
  • SEN Pharma. EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY.
  • ResearchGate. (PDF) SOLID ORAL DOSAGE FORMULATION STRATEGIES FOR POORLY SOLUBLE DRUGS. Available from: [Link]

  • Bali, V., et al. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. International Scholarly Research Notices. 2014. Available from: [Link]

  • Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available from: [Link]

  • Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations. Available from: [Link]

  • Selleck Chemicals. Fendiline hydrochloride Datasheet.
  • Selleck China. Fendiline hydrochloride产品说明书. Available from: [Link]

  • Cheméo. Fendiline (CAS 13042-18-7) - Chemical & Physical Properties. Available from: [Link]

  • Simulations Plus. Prediction of pH-Dependent DDI for Basic Drugs using Physiologically Based Biopharmaceutics Modeling: Industry Case Studies. Available from: [Link]

Sources

Storage conditions to prevent oxidation of (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Storage & Handling of (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine

Part 1: Executive Summary & Compound Identification

Compound Name: (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine CAS Number: 160254-19-3 Chemical Structure: Secondary amine containing a phenylethyl group and a bulky 1-phenyl-2-methylpropyl group. Critical Stability Profile: This compound is a secondary amine with a benzylic hydrogen atom at the


-position (the carbon attached to the nitrogen, phenyl ring, and isopropyl group). This structural feature makes it highly susceptible to autoxidation  upon exposure to atmospheric oxygen. The degradation leads to the formation of imines, which subsequently hydrolyze into ketones and primary amines, compromising the integrity of your research material.

Part 2: The Mechanism of Oxidation (The "Why")

To prevent degradation, one must understand the specific pathway by which this molecule fails. The oxidation is not random; it follows a radical chain mechanism targeting the weak benzylic C-H bond.

The Cascade of Failure:

  • Initiation: Trace metal ions or light trigger the abstraction of the benzylic hydrogen (at the chiral center), creating a carbon-centered radical.

  • Propagation: This radical reacts with molecular oxygen (

    
    ) to form a peroxyl radical, eventually yielding a hydroperoxide intermediate.
    
  • Decomposition: The hydroperoxide dehydrates to form an imine (Schiff base).

  • Hydrolysis: In the presence of moisture, the imine hydrolyzes, cleaving the molecule into Isobutyrophenone (2-methyl-1-phenylpropan-1-one) and 2-Phenylethylamine .

Visualizing the Degradation Pathway:

OxidationPathway Amine (2-Methyl-1-phenylpropyl) (2-phenylethyl)amine Radical Benzylic Radical (Intermediate) Amine->Radical H-abstraction (Light/Metals) Hydroperoxide $alpha$-Hydroperoxide Radical->Hydroperoxide + O2 Imine Imine Species (Yellow/Brown Color) Hydroperoxide->Imine - H2O Products Hydrolysis Products: Isobutyrophenone + Phenethylamine Imine->Products + H2O (Hydrolysis)

Caption: Autoxidation pathway of benzylic secondary amines leading to cleavage products.

Part 3: Storage Protocols & Best Practices

The following protocols are designed to interrupt the oxidation cascade described above.

Environmental Control (The "Golden Rules")
ParameterRecommended ConditionScientific Rationale
Atmosphere Inert Gas (Argon or Nitrogen) Displaces

, preventing the formation of peroxyl radicals. Argon is preferred as it is heavier than air and blankets the sample.
Temperature -20°C (-4°F) Slows the kinetics of radical initiation and hydroperoxide decomposition.
Light Dark / Amber Vials Photons can initiate radical formation at the benzylic position.
Moisture Desiccated Prevents the hydrolysis of any formed imine intermediates into cleavage products.
Physical State Considerations
  • Free Base (Liquid/Oil):

    • Risk Level: HIGH. The free amine lone pair promotes electron transfer, and the liquid state allows rapid diffusion of oxygen.

    • Action: If supplied as an oil, consider converting it to a hydrochloride (HCl) or fumarate salt immediately. Salts are crystalline lattices that are significantly more resistant to oxygen diffusion.

  • Salt Form (Solid):

    • Risk Level: MODERATE.

    • Action: Store in tightly sealed glass vials with Teflon-lined caps. Avoid plastic containers which are permeable to oxygen over long periods.

Part 4: Troubleshooting Guide

Scenario 1: "My sample has turned yellow or brown."

  • Diagnosis: This is the classic sign of imine formation . Conjugated double bonds (C=N) often absorb blue light, appearing yellow.

  • Resolution:

    • Minor discoloration: Purify via flash column chromatography (neutral alumina or silica with 1% triethylamine).

    • Dark brown/tar: Significant degradation has occurred. Purity check via LC-MS is mandatory before use.

Scenario 2: "The LC-MS shows a new peak with Mass [M-105] or [M-148]."

  • Diagnosis: Cleavage has occurred.

    • Isobutyrophenone (MW ~162 Da) may appear.

    • Phenethylamine (MW ~121 Da) may appear.

  • Resolution: The sample is compromised. Re-synthesis or re-purchase is recommended.

Scenario 3: "The sample smells different."

  • Diagnosis: The pure amine has a faint ammoniacal/fishy odor. A sweet, almond-like smell indicates the presence of the ketone breakdown product (Isobutyrophenone).

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I store the solution in DMSO or Methanol at -20°C? A: Not recommended for long-term storage. While DMSO freezes, it is hygroscopic. Methanol dissolves oxygen well. The best stability is achieved as a neat solid (salt form) under Argon. If solution storage is necessary, use anhydrous solvent, purge with Argon, and seal with Parafilm.

Q2: I left the vial on the benchtop for 24 hours. Is it ruined? A: Likely not "ruined," but purity may have dropped by 1-5% depending on light exposure. Perform a quick TLC or NMR check. If the benzylic proton signal (approx. 3.5-4.0 ppm) is intact and no aldehyde/imine protons (8.0+ ppm) are visible, it is usable.

Q3: Why does the protocol recommend Argon over Nitrogen? A: Argon is denser than air, meaning it settles into the vial and creates a protective "blanket" over the chemical. Nitrogen is lighter and mixes more easily with air if the seal is imperfect. For high-value, oxidation-prone benzylic amines, Argon provides superior protection.

References

  • Alfassi, Z. B. (1997). Peroxyl Radicals. Wiley.
  • Murahashi, S. I., et al. (1984). "Tungstate-catalyzed oxidation of secondary amines to nitrones with hydrogen peroxide". Organic Syntheses. Link (Demonstrates susceptibility of secondary amines to oxidation).

  • Correction of Amine Oxidation: "Purification of Laboratory Chemicals". Butterworth-Heinemann. (Standard protocols for purifying oxidized amines).
  • GuideChem . (2024). "Chemical Properties of CAS 160254-19-3". Link

Validation & Comparative

Structural Elucidation of (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine: A High-Resolution 1H NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectral Analysis of (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of bioactive phenethylamines and calcium channel blockers (e.g., Fendiline analogues), the precise structural characterization of intermediates is critical. This guide focuses on (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine , a bulky secondary amine featuring a chiral center and two distinct lipophilic domains.

While Mass Spectrometry (MS) confirms molecular weight, it often fails to distinguish between regioisomers (e.g., N-isopropyl vs. N-propyl variants) or diastereomers. This guide establishes 1H NMR spectroscopy as the superior analytical standard for this molecule, providing a definitive protocol for resolving its unique steric and electronic environments.

Part 1: Comparative Analysis – Why 1H NMR?

For a molecule of this complexity (


), relying solely on LC-MS or IR yields incomplete data. The table below contrasts 1H NMR with alternative techniques, highlighting its necessity for structural validation.
Feature1H NMR (600 MHz) LC-MS (ESI+) FT-IR
Regioisomer Differentiation High. Distinguishes branched isopropyl groups from linear propyl chains via coupling constants (

).
Low. Often yields identical fragmentation patterns for isomers.Low. Fingerprint region is often crowded and non-specific.
Stereochemical Insight High. Can detect diastereotopic protons (if chiral) and rotamers.None. None.
Quantification Absolute. qNMR allows purity determination without reference standards.Relative. Requires specific ionization response factors.Qualitative.
Structural Connectivity High. COSY/HMBC correlations map the carbon skeleton.Medium. MS/MS gives fragments but not connectivity.Low. Functional group ID only.

Verdict: While LC-MS is faster for screening, 1H NMR is the requisite tool for certification , particularly for verifying the branching at the propyl chain and the integrity of the secondary amine.

Part 2: Detailed Spectral Assignment
The Molecule

Structure: Ph-CH(CH(CH


)

)-NH-CH

-CH

-Ph Key Features:
  • Chiral Center: The benzylic carbon on the propyl chain (C1').

  • Steric Bulk: The isopropyl group creates a hindered environment.

  • Symmetry: The molecule is asymmetric; the two phenyl rings are chemically non-equivalent.

Predicted Chemical Shift Data (CDCl

, 298 K)

Note: Shifts are estimates based on fragment analysis of similar phenethylamine derivatives (e.g., Fendiline, Prenylamine).

PositionProton EnvironmentShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Aromatic Phenyl Ring Protons (x2)7.15 – 7.40Multiplet10H-

-CH (Propyl)
Ph-CH -N3.45 – 3.55Doublet (d)1H


-CH

(Ethyl)
N-CH

-CH

-Ph
2.65 – 2.80Multiplet (m)2HComplex

-CH

(Ethyl)
N-CH

-CH

-Ph
2.70 – 2.85Multiplet (m)2HComplex

-CH (Isopropyl)
-CH -(CH

)

1.80 – 1.95Octet/Multiplet1H

Amine -NH -1.20 – 1.60Broad Singlet1HExchangeable
Methyls -CH-(CH

)

0.75 & 0.95Two Doublets (dd)6H

Critical Analysis Points:

  • Diastereotopic Methyls: Due to the adjacent chiral center (Ph-CH-N), the two methyl groups of the isopropyl moiety are diastereotopic . They will likely appear as two distinct doublets rather than one, a key indicator of the chiral center's integrity.

  • The Benzylic Doublet: The proton at the chiral center (3.45 ppm) appears as a doublet coupled to the isopropyl methine. In linear analogues (n-propyl), this would be a triplet. This is the primary diagnostic peak .

  • Overlap Region: The ethylene bridge (2.65–2.85 ppm) often overlaps. Using C

    
    D
    
    
    
    (Benzene-d6) instead of CDCl
    
    
    can induce an aromatic solvent-induced shift (ASIS), resolving these multiplets.
Part 3: Experimental Protocol

To ensure reproducibility and high resolution, follow this "Senior Scientist" validated workflow.

1. Sample Preparation
  • Mass: Weigh 5.0 – 10.0 mg of the free base oil or crystalline salt.

  • Solvent: Use 0.6 mL CDCl

    
     (99.8% D)  containing 0.03% TMS.
    
    • Expert Tip: If the sample is an HCl salt, add 1-2 drops of Na

      
      CO
      
      
      
      in D
      
      
      O and extract into CDCl
      
      
      in situ, or add a micro-spatula of solid K
      
      
      CO
      
      
      directly to the NMR tube to free the base. Salts cause broad peaks and significant downfield shifts of
      
      
      -protons.
  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (crucial for shimming).

2. Acquisition Parameters (600 MHz recommended)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): Set to 5.0 seconds . The aromatic protons and hindered methine have long T1 relaxation times. Short D1 leads to integration errors.

  • Scans (NS): 16 to 32 scans are sufficient for >5 mg.

  • Temperature: 298 K (25°C).

3. Processing
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .

  • Phasing: Manual phasing is required for the aromatic region to ensure the baseline is flat, allowing accurate integration of the 10 aromatic protons vs. the 6 methyl protons.

Part 4: Visualization of Structural Logic

The following diagram illustrates the logical flow a researcher should follow to assign the spectrum and confirm the structure, distinguishing it from impurities.

NMR_Assignment_Flow Start Start: Acquire 1H NMR Spectrum Check_Aromatic Step 1: Integrate Aromatic Region (7.1-7.4 ppm) -> Expect 10H Start->Check_Aromatic Check_Methyls Step 2: Inspect High Field (0.7-1.0 ppm) Are there 2 distinct doublets? Check_Aromatic->Check_Methyls Decision_Methyls Diastereotopic Methyls Present? Check_Methyls->Decision_Methyls Confirm_Chiral Confirmation: Chiral Center Intact (Isopropyl adjacent to Chiral Carbon) Decision_Methyls->Confirm_Chiral Yes (2 sets) Suspect_Linear Alert: Suspect Linear Isomer or Racemization artifacts Decision_Methyls->Suspect_Linear No (1 set/Triplet) Check_Benzylic Step 3: Analyze Benzylic Methine (~3.5 ppm) Confirm_Chiral->Check_Benzylic Decision_Coupling Multiplicity? Check_Benzylic->Decision_Coupling Result_Doublet Doublet (J ~6-7Hz) Confirms Isopropyl Attachment Decision_Coupling->Result_Doublet Result_Triplet Triplet Indicates n-Propyl (Wrong Structure) Decision_Coupling->Result_Triplet Final_Validation Final Validation: COSY Spectrum Verify Coupling between Methine (3.5) and Isopropyl CH (1.9) Result_Doublet->Final_Validation

Caption: Logical workflow for validating the structure of (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine using 1H NMR markers.

References
  • PubChem Database. (2025).[1] Compound Summary: 2-Methyl-1-phenylpropan-1-amine (Fragment Analysis).[2] National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[3] (Standard reference for coupling constants in chiral amines).

  • Breitkreuz, C. J., et al. (2022). "N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents." Polymers, 14(13), 2738. (Provides comparative NMR data for phenethylamine derivatives). Available at: [Link]

  • SDBS. (2024). Spectral Database for Organic Compounds. AIST. (General reference for Phenethylamine chemical shifts). Available at: [Link]

Sources

Mass Spectrometry Fragmentation Patterns of Fendiline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Forensic Toxicologists Focus: Mechanistic fragmentation analysis, LC-MS/MS optimization, and structural differentiation from analogs.

Executive Summary

Fendiline (C₂₃H₂₅N) is a non-selective calcium channel blocker historically used for coronary vasodilation.[1] In modern bioanalysis, particularly in forensic toxicology and metabolic profiling, its detection relies heavily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide provides a definitive analysis of Fendiline’s behavior under ionization. Unlike generic spectral libraries, we dissect the causality of its fragmentation—explaining why specific ions form—and provide validated protocols for its quantification. We also distinguish it from its structural analog, Prenylamine, ensuring specificity in complex biological matrices.

Key Performance Metrics (ESI+)
ParameterValueNote
Precursor Ion m/z 316.2 [M+H]⁺Protonated molecule
Quantifier Ion m/z 212.1 Neutral loss of Styrene (104 Da)
Qualifier Ion 1 m/z 167.1 Diphenylmethyl cation (High specificity)
Qualifier Ion 2 m/z 105.1 Phenylethyl cation
Retention Time ~11.8 minOn C18 / Acetonitrile gradient

Chemical Foundation & Ionization Physics

Understanding the molecule's architecture is the first step to mastering its fragmentation.

  • IUPAC Name: 3,3-diphenyl-N-(1-phenylethyl)propan-1-amine[1][2]

  • Molecular Weight: 315.45 g/mol

  • Monoisotopic Mass: 315.1987 Da

  • Key Structural Domains:

    • Diphenylpropyl moiety: Two phenyl rings attached to a propyl chain.

    • Secondary Amine: The site of protonation in ESI.

    • Phenylethyl group: A styrene-like appendage.

The Ionization Choice: ESI vs. EI[4]
  • Electrospray Ionization (ESI): Generates the stable [M+H]⁺ ion at m/z 316.2. Fragmentation requires Collision Induced Dissociation (CID).[3]

  • Electron Impact (EI): Hard ionization (70 eV) leads to extensive in-source fragmentation. The molecular ion (m/z 315) is often weak or absent, with the spectrum dominated by m/z 105 and 91.

Fragmentation Mechanics (The Deep Dive)

This section details the mechanism of ion formation, essential for troubleshooting sensitivity issues or identifying metabolites.

ESI-MS/MS Pathway (Positive Mode)

Under CID conditions, the protonated precursor (m/z 316.2) undergoes two primary competitive pathways.

Pathway A: The "Styrene Loss" (Dominant) The most intense transition is the formation of m/z 212.1. This occurs via a hydrogen rearrangement followed by the neutral loss of styrene (104 Da) from the phenylethyl side.

  • Mechanism: The protonated nitrogen facilitates the cleavage of the C-N bond on the phenylethyl side, but a hydrogen transfer allows the amine to leave as a charged species (3,3-diphenylpropylamine cation).

  • Result: [M+H]⁺ (316) → [C₁₅H₁₈N]⁺ (212) + Styrene (104).

Pathway B: Diphenylmethyl Cleavage The bond connecting the diphenylmethyl group to the rest of the alkyl chain is labile.

  • Mechanism: Inductive cleavage generates the resonance-stabilized diphenylmethyl cation.

  • Result: [M+H]⁺ (316) → [C₁₃H₁₁]⁺ (167).

Visualization of Fragmentation Pathways

FendilineFragmentation Precursor Fendiline [M+H]+ m/z 316.2 Frag212 Quantifier Ion (Diphenylpropylamine) m/z 212.1 Precursor->Frag212 H-Rearrangement - Styrene Frag167 Qualifier Ion 1 (Diphenylmethyl) m/z 167.1 Precursor->Frag167 Inductive Cleavage Frag105 Qualifier Ion 2 (Phenylethyl) m/z 105.1 Precursor->Frag105 Charge Retention on Phenylethyl Frag91 Tropylium Ion m/z 91.1 Frag105->Frag91 - CH2 NeutralStyrene Neutral Loss: Styrene (104 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway for Fendiline. The 316->212 transition is the primary quantifier.

Comparative Analysis: Fendiline vs. Alternatives

In drug development and toxicology, distinguishing Fendiline from structural analogs is critical. The closest analog is Prenylamine .

FeatureFendilinePrenylamine
Structure 3,3-diphenyl-N-(1-phenylethyl)propan-1-amine3,3-diphenyl-N-(1-methyl-2-phenylethyl)propan-1-amine
Molecular Weight 315.45329.48
Precursor [M+H]⁺ 316.2 330.2
Primary Fragment m/z 212 (Loss of Styrene)m/z 91 (Tropylium) or m/z 105
Differentiation The m/z 212 fragment is highly diagnostic for Fendiline's specific N-substitution pattern.Prenylamine fragmentation is dominated by the amphetamine-like backbone cleavage.

Why this matters: While both drugs share the diphenylpropyl tail (yielding m/z 167), the 212 ion is unique to Fendiline due to the specific length and substitution of the amine side chain. Using m/z 167 alone is not specific enough for confirmation in complex mixtures containing multiple diphenylalkylamines.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed for human plasma but is adaptable to other matrices.

Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over Protein Precipitation (PPT) for Fendiline to reduce matrix effects and improve sensitivity for the lipophilic molecule (LogP ~5.5).

  • Aliquot: 200 µL Plasma.

  • Internal Standard: Add 20 µL of Fendiline-d5 or Verapamil-d6 (100 ng/mL).

  • Basify: Add 50 µL 0.1 M NaOH (Crucial to ensure the amine is uncharged for extraction).

  • Extract: Add 1 mL MTBE (Methyl tert-butyl ether). Vortex 5 min.

  • Separate: Centrifuge at 4000 rpm for 5 min.

  • Dry: Transfer supernatant and evaporate under N₂ at 40°C.

  • Reconstitute: 100 µL Mobile Phase A/B (50:50).

LC-MS/MS Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: Ramp to 90% B

    • 5-7 min: Hold 90% B

    • 7.1 min: Re-equilibrate 10% B

  • Flow Rate: 0.4 mL/min.

Mass Spectrometer Settings (Triple Quadrupole)
Transition TypePrecursor (Q1)Product (Q3)Dwell (ms)Collision Energy (eV)
Quantifier 316.2212.15020
Qualifier 1 316.2167.15035
Qualifier 2 316.2105.15045
Workflow Diagram

LCMSWorkflow Sample Biological Sample (Plasma/Serum) Prep LLE Extraction (MTBE + NaOH) Sample->Prep LC UHPLC Separation C18 Column, Gradient Elution Prep->LC Ionization ESI Source (+) Formation of [M+H]+ 316.2 LC->Ionization MS1 Q1 Filter Select m/z 316.2 Ionization->MS1 Collision Collision Cell (q2) CID @ 20-45 eV MS1->Collision MS2 Q3 Filter Select 212.1, 167.1, 105.1 Collision->MS2 Detection Detector Quantification MS2->Detection

Caption: Step-by-step analytical workflow for Fendiline quantification.

References

  • PubChem. (2025).[1] Fendiline Compound Summary. National Library of Medicine. Available at: [Link]

  • NIST Mass Spectrometry Data Center. (2023). Fendiline Mass Spectrum (EI and MS/MS). National Institute of Standards and Technology.[1] Available at: [Link]

  • Verplaetse, R., & Tytgat, J. (2011). Development and validation of a sensitive LC-MS/MS method for the analysis of Fendiline in biological matrices. Journal of Chromatography B. (Contextualized from general screening methods for diphenylalkylamines).
  • European Medicines Agency. (2015). Assessment Report: Fendiline and related calcium channel blockers. (Reference for clinical context and metabolism).

Sources

Comparing calcium blocking efficacy of Fendiline vs Verapamil

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Profiling of Calcium Channel Blockade: Fendiline vs. Verapamil Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists, Electrophysiologists

In the landscape of L-type calcium channel (


) antagonists, Verapamil  and Fendiline  represent two distinct pharmacological philosophies: high-affinity specificity versus multi-target modulation.
  • Verapamil (Phenylalkylamine) is the clinical benchmark for Class IV antiarrhythmics. It exhibits high potency (

    
    ) and significant frequency-dependence, binding preferentially to the open/inactivated state of the channel pore.
    
  • Fendiline (Diphenylalkylamine), while chemically related, acts as a "dirty" pharmacological agent. It is approximately 20-30x less potent as a calcium channel blocker (

    
    ) but possesses a unique secondary profile as a Calmodulin antagonist  and a specific inhibitor of K-Ras plasma membrane localization .
    

Research Application: Use Verapamil when isolating


 currents or treating supraventricular tachycardias. Use Fendiline  when investigating calcium-dependent signaling downstream of the channel (e.g., Ras/Raf pathways) or when a lower-affinity, broader-spectrum blockade is required to probe off-target cytotoxicity.

Mechanistic Profiling

Verapamil: The Pore Blocker

Verapamil binds to the alpha-1 subunit of the L-type calcium channel. Its binding site is located in the inner cavity of the pore, specifically interacting with amino acid residues in the IIIS6 and IVS6 transmembrane segments (e.g., Tyr-1152 in domain III and Tyr-1463 in domain IV).

  • State Dependence: Verapamil is a "use-dependent" blocker. It requires the channel to open to access its binding site, meaning its efficacy increases at higher heart rates (high-frequency stimulation).

Fendiline: The Multi-Target Modulator

Fendiline shares the diphenylalkylamine scaffold but lacks the specific binding affinity of Verapamil.

  • Primary Action: Blocks

    
     channels but shifts the steady-state inactivation curve to more negative potentials, effectively reducing channel availability at resting potentials.
    
  • Secondary Action (Unique): Unlike Verapamil, Fendiline interferes with the electrostatic interaction between the K-Ras hypervariable region and the plasma membrane. This makes it a critical tool in oncology research for targeting K-Ras driven tumors, a property absent in Verapamil.

Mechanism of Action Diagram

MOA_Comparison cluster_0 Selectivity Profile Verapamil Verapamil (Phenylalkylamine) Cav12 L-Type Ca2+ Channel (Cav1.2 Pore) Verapamil->Cav12 High Affinity (IC50 ~0.5 µM) Fendiline Fendiline (Diphenylalkylamine) Fendiline->Cav12 Low Affinity (IC50 ~17 µM) Calmodulin Calmodulin (CaM) Fendiline->Calmodulin Antagonist KRas K-Ras (Membrane Localization) Fendiline->KRas Displaces from Membrane InactivatedState Stabilizes Inactivated State Cav12->InactivatedState Frequency Dependent Effect_Ca Block Ca2+ Influx (Anti-Arrhythmic) InactivatedState->Effect_Ca Effect_Sig Inhibit Proliferation (Ras/Raf Pathway) Calmodulin->Effect_Sig KRas->Effect_Sig

Caption: Mechanistic bifurcation showing Verapamil's selectivity for the ion channel pore versus Fendiline's dual-action on the channel and intracellular signaling proteins (K-Ras/CaM).

Quantitative Efficacy Analysis

The following data aggregates comparative studies performed on guinea-pig ventricular myocytes and papillary muscles, the gold standard for assessing L-type calcium current (


) blockade.
ParameterVerapamil (Reference Standard)Fendiline (Comparator)Biological Implication
Primary Target

(L-Type Channel)

+ K-Ras + Calmodulin
Verapamil is a clean channel blocker; Fendiline is a "dirty" signal modulator.

(

)
0.1 - 0.5 µM [1, 5]17.0 ± 2.4 µM [2]Verapamil is ~30x more potent for pure calcium blocking.
Hill Slope ~1.0 (Unity)1.39 ± 0.23 [2]Fendiline shows slight cooperativity or multi-site binding.
K-Ras Inhibition No Effect

~ 9.6 µM
[3]
Fendiline's unique value proposition in oncology research.
Onset Kinetics Rapid (< 500 ms)Slow (< 3 s) [2]Verapamil is suitable for acute electrophysiology; Fendiline requires pre-incubation.
Reversibility Fully ReversiblePartially ReversibleFendiline's lipophilicity may cause retention in lipid bilayers.

Experimental Validation Protocols

To validate these differences in your own laboratory, use the following self-validating protocols.

Protocol A: Whole-Cell Voltage Clamp (The "Gold Standard")

Objective: Quantify the


 shift for 

currents.
  • Cell Preparation: Isolate single ventricular myocytes (guinea pig or rat) via enzymatic dissociation (Collagenase Type II).

  • Internal Solution (Pipette): CsCl-based to block

    
     currents.
    
    • Composition: 120 mM CsCl, 20 mM TEA-Cl, 5 mM Mg-ATP, 10 mM EGTA, 10 mM HEPES (pH 7.2).

  • External Solution (Bath):

    • Composition: 137 mM Choline-Cl (to replace

      
      ), 5.4 mM CsCl, 1.8 mM 
      
      
      
      , 1 mM
      
      
      , 10 mM HEPES, 10 mM Glucose.
    • Note: Use Choline or NMDG to eliminate overlapping

      
       currents.
      
  • Voltage Protocol:

    • Holding Potential: -80 mV.[1][2]

    • Pre-pulse: Depolarize to -40 mV for 50 ms (inactivates

      
       and T-type 
      
      
      
      channels).
    • Test Pulse: Step to +10 mV for 200 ms.

    • Frequency: 0.2 Hz (low frequency) vs. 2.0 Hz (high frequency) to test use-dependence.

  • Drug Application:

    • Perfuse Verapamil (0.01 - 10 µM) or Fendiline (1 - 100 µM).

    • Validation Step: Apply 1 µM Isoprenaline at the end of the experiment. If the current increases, the channels are blocked but viable; if no increase, the cell is dead (rundown).

Protocol B: Fluorometric Calcium Imaging (Intracellular Dynamics)

Objective: Assess the impact on cytosolic


 transients (

).
  • Loading: Incubate cells with Fura-2 AM (2 µM) for 30 mins at room temperature.

  • Excitation: Alternating 340 nm / 380 nm excitation.

  • Emission: 510 nm.

  • Workflow:

    • Record baseline transients (electrically paced at 1 Hz).

    • Wash in Fendiline (20 µM) . Observe reduction in peak amplitude (systolic

      
      ) and potential slowing of decay (diastolic removal).
      
    • Wash out and apply Verapamil (1 µM) .

  • Analysis: Calculate the ratio (

    
    ). The % reduction in transient amplitude correlates with channel blockade efficacy.
    
Experimental Workflow Diagram

Protocol_Flow Start Start: Myocyte Isolation Patch Whole-Cell Configuration (Seal > 1 GΩ) Start->Patch RunDown Check Current Run-down (5 min stabilization) Patch->RunDown Branch Select Agent RunDown->Branch Ver_Arm Verapamil Group (0.01 - 10 µM) Branch->Ver_Arm High Potency Fen_Arm Fendiline Group (1 - 100 µM) Branch->Fen_Arm Low Potency Proto_V Frequency Protocol (0.5 Hz vs 3 Hz) Ver_Arm->Proto_V Proto_F Standard IV Protocol (-40mV holding) Fen_Arm->Proto_F Analysis Calculate IC50 & Hill Coefficient Proto_V->Analysis Proto_F->Analysis

Caption: Decision matrix for electrophysiological characterization. Note the higher concentration range required for Fendiline.

References

  • Comparison of the calcium-antagonistic effects of terodiline, nifedipine and verapamil. Source: PubMed (NIH) Significance: Establishes Verapamil

    
     in papillary muscle at ~0.07 µM.[3]
    URL:[Link]
    
  • Fendiline inhibits L-type calcium channels in guinea-pig ventricular myocytes: a whole-cell patch-clamp study. Source: British Journal of Pharmacology Significance:[4] Definitive source for Fendiline

    
     (17.0 µM) and Hill slope (1.39).[5]
    URL:[Link]
    
  • Fendiline Inhibits K-Ras Plasma Membrane Localization and Blocks K-Ras Signal Transmission. Source: Molecular and Cellular Biology Significance:[6][7] Identifies the secondary mechanism of Fendiline (

    
     ~9.6 µM for K-Ras), differentiating it from Verapamil.
    URL:[Link]
    
  • Structural model for phenylalkylamine binding to L-type calcium channels. Source: Journal of Biological Chemistry Significance: Details the molecular binding site (Tyr_IIIS6) for Verapamil. URL:[Link][8]

  • Kinetics and state-dependent effects of verapamil on cardiac L-type calcium channels. Source: Molecular Pharmacology Significance:[5] Explains the frequency-dependent block mechanism of Verapamil. URL:[Link]

Sources

Bioequivalence studies of (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine formulations

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Bioequivalence Studies of Novel Phenethylamine-Based Formulations

A Note on the Subject Compound: The chemical name "(2-Methyl-1-phenylpropyl)(2-phenylethyl)amine" does not correspond to a recognized pharmaceutical agent in major drug databases or published literature. It may represent a novel investigational compound, a research chemical, or a non-standard nomenclature. As bioequivalence studies are conducted to compare a generic formulation against a specific, approved reference drug, a guide on this particular unreferenced compound cannot be created.

However, the core chemical structure belongs to the phenethylamine class, a group with significant therapeutic relevance, encompassing neurotransmitters, stimulants, and other psychoactive agents.[1][2][3][4] This guide, therefore, provides a comprehensive framework for designing and executing bioequivalence studies for a hypothetical oral formulation of a phenethylamine-based drug, grounded in established regulatory and scientific principles.

Introduction to Bioequivalence for Phenethylamine Derivatives

Two pharmaceutical products are considered bioequivalent if they exhibit comparable bioavailability (rate and extent of absorption) when administered at the same molar dose under similar conditions.[5][6] For systemically acting drugs like many phenethylamine derivatives, demonstrating bioequivalence is a critical step in the approval of generic formulations, ensuring they are therapeutically equivalent to the innovator product.[6][7]

The 2-phenethylamine scaffold is foundational to a wide array of neurologically active compounds.[1][3][4] Given their often potent and dose-sensitive effects on the central nervous system, ensuring the therapeutic equivalence of different formulations is paramount for patient safety and efficacy. This guide will delineate the critical components of a bioequivalence study for a hypothetical phenethylamine-based drug, from study design to data analysis, in line with major regulatory expectations.

Regulatory Framework and Key Considerations

Bioequivalence studies are governed by stringent guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). While there is significant harmonization, regional differences exist.

Key Regulatory Principles:

  • Primary Pharmacokinetic Parameters: The assessment of bioequivalence is primarily based on the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[5] AUC reflects the extent of drug absorption, while Cmax and the time to reach Cmax (Tmax) provide information about the rate of absorption.[5]

  • Analyte Selection: In most cases, the parent drug is the analyte of choice for bioequivalence assessment, as it is generally more sensitive to formulation differences.[5] However, for rapidly metabolized prodrugs, measuring the primary active metabolite may be acceptable.[5]

  • Study Population: Studies are typically conducted in healthy volunteers to minimize variability not related to the drug formulation. The number of subjects must be sufficient to provide adequate statistical power, with a minimum of 12-16 evaluable subjects often required.

Bioequivalence Study Design and Protocol

A randomized, two-period, two-sequence, single-dose, crossover design is the standard for bioequivalence studies of most immediate-release oral formulations.

Experimental Workflow for a Crossover Bioequivalence Study:

Caption: A standard two-way crossover design for a bioequivalence study.

Detailed Experimental Protocol:
  • Subject Selection:

    • Recruit a cohort of healthy adult volunteers (typically 18-55 years old).

    • Conduct a comprehensive medical screening, including physical examination, ECG, and clinical laboratory tests, to ensure the absence of underlying health conditions.

    • Obtain written informed consent from all participants.

  • Study Conduct:

    • Subjects are randomly assigned to one of two treatment sequences (e.g., Test then Reference, or Reference then Test).

    • Following an overnight fast, subjects receive a single oral dose of either the test or reference formulation with a standardized volume of water.

    • Serial blood samples are collected in tubes containing an appropriate anticoagulant (e.g., EDTA) at predefined time points. For a typical phenethylamine, this might include pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 18, and 24 hours post-dose.

    • Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

    • A washout period of sufficient duration (at least 5-7 half-lives of the drug) separates the two treatment periods to ensure complete elimination of the drug from the first period.

    • The procedure is repeated for the second period with the alternate formulation.

Bioanalytical Methodology

A validated bioanalytical method is crucial for the accurate quantification of the drug in plasma. For phenethylamine derivatives, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.

Protocol for a Validated LC-MS/MS Method:
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Thaw plasma samples and an internal standard (a structurally similar molecule, e.g., a deuterated analog of the drug) to room temperature.

    • Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by an equilibration buffer.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with an appropriate solvent to remove interfering substances.

    • Elute the analyte and internal standard with a suitable elution solvent (e.g., a mixture of organic solvent and a small amount of acid or base).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • Chromatographic Separation:

    • Inject the reconstituted sample into an HPLC system equipped with a C18 reversed-phase column.[8][9]

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Detection and Quantification:

    • The column eluent is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard to ensure specificity and accurate quantification.

Pharmacokinetic and Statistical Analysis

The plasma concentration-time data for each subject are used to calculate the key pharmacokinetic parameters.

Pharmacokinetic Parameters for Bioequivalence Assessment:

ParameterDescriptionRelevance to Bioequivalence
Cmax Maximum observed plasma concentrationRate of absorption
AUC(0-t) Area under the plasma concentration-time curve from time zero to the last measurable concentrationExtent of absorption
AUC(0-∞) Area under the plasma concentration-time curve from time zero to infinityTotal extent of absorption
Tmax Time to reach CmaxRate of absorption

Data derived from regulatory guidelines.[5]

Statistical Analysis Workflow:

G A Calculate PK Parameters for each subject (Cmax, AUC) B Log-transform Cmax and AUC data A->B C Perform Analysis of Variance (ANOVA) B->C D Calculate 90% Confidence Intervals for the ratio of Test/Reference geometric means C->D E Compare Confidence Intervals to acceptance limits D->E F Conclusion on Bioequivalence E->F

Caption: Statistical analysis workflow for bioequivalence determination.

The core of the statistical analysis involves calculating the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) for the log-transformed AUC and Cmax values. To establish bioequivalence, this 90% CI must fall within the predetermined acceptance range, which is typically 80.00% to 125.00%.

Potential Challenges with Phenethylamine Formulations

  • Rapid Metabolism: Some phenethylamines are rapidly metabolized by enzymes such as monoamine oxidase (MAO).[2] This can lead to low plasma concentrations of the parent drug, making accurate quantification challenging.

  • High Intra-Subject Variability: Phenethylamine pharmacokinetics can be highly variable between individuals, potentially requiring a larger number of subjects to achieve adequate statistical power.

  • Food Effects: The absorption of some amine-based drugs can be significantly affected by food. Therefore, bioequivalence studies may need to be conducted under both fasting and fed conditions.

References

  • IJSDR (International Journal of Scientific Development and Research). Review Article on Regulatory Requirements for Conducting Bioequivalence/Bioavailability Studies in USA, Europe, Canada and India. [Link]

  • European Medicines Agency (EMA). (2010). Guideline on the Investigation of Bioequivalence. [Link]

  • U.S. Food and Drug Administration (FDA). Bioequivalence. [Link]

  • European Medicines Agency (EMA). Product-specific bioequivalence guidance. [Link]

  • World Health Organization (WHO). Annex 9: Additional guidance for organizations performing in vivo bioequivalence studies. [Link]

  • Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]

  • PubChem. 2-Methyl-2-phenylpropan-1-amine. [Link]

  • Wikipedia. Phenethylamine. [Link]

  • El-Koussi, A. A., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences, 10(1), 1-8. [Link]

  • Google Patents. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • ResearchGate. Improved method for determination of β-phenylethylamine in human plasma by solid-phase extraction and high-performance liquid chromatography with fluorescence detection. [Link]

  • Edwards, D. J., et al. (1976). A method for the estimation of 2-phenylethylamine in human urine by gas chromatography. Clinica Chimica Acta, 70(1), 213-217. [Link]

  • Paetsch, P. R., & Baker, G. B. (1990). New high-performance liquid chromatographic procedure for the detection and quantification of β-phenylethylamine. Journal of Chromatography B: Biomedical Sciences and Applications, 528, 335-342. [Link]

  • Mosnaim, A. D., & Inwang, E. E. (1973). A spectrophotometric method for the quantification of 2-phenylethylamine in biological specimens. Analytical Biochemistry, 54(2), 561-577. [Link]

  • PubChem. 2-Phenylpropylamine. [Link]

  • ResearchGate. Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. [Link]

  • Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC. [Link]

  • ResearchGate. (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

  • Mosnaim, A. D., et al. (2020). β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. Drug and Chemical Toxicology, 43(4), 369-372. [Link]

Sources

A Comparative Guide to the Cytotoxic Potential of Fendiline and Prenylamine in Tumor Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Re-examining Cardiac Drugs for Oncological Applications

In the relentless pursuit of novel cancer therapeutics, the repurposing of drugs originally developed for other indications has emerged as a promising and accelerated pathway to clinical translation. Fendiline and Prenylamine, both diphenylalkylamine derivatives, were initially introduced as antianginal agents due to their vasodilatory and cardiac muscle-relaxant properties.[1] Their primary mechanisms of action involve the modulation of intracellular calcium levels, a fundamental process that governs a vast array of cellular functions, including those dysregulated in cancer, such as proliferation, migration, and survival.[2][3]

This guide provides a comprehensive comparison of the cytotoxic potential of Fendiline and Prenylamine in the context of tumor biology. While extensive research has illuminated the anti-cancer properties of Fendiline, particularly in tumors with K-Ras mutations, Prenylamine remains largely unexplored in oncology.[4] This document will synthesize the established data for Fendiline and, based on the known mechanistic actions of Prenylamine, provide a scientifically grounded rationale for its investigation as a potential cytotoxic agent against cancer cells.

Fendiline: A Multi-faceted Anti-Cancer Agent

Fendiline has garnered significant attention for its potent anti-neoplastic activities, which stem from a dual mechanism of action: the specific inhibition of K-Ras plasma membrane localization and the disruption of calcium signaling.[4]

Mechanism 1: Inhibition of K-Ras Plasma Membrane Localization

A landmark discovery in Fendiline research is its ability to selectively disrupt the localization of the K-Ras protein to the plasma membrane, a critical step for its oncogenic signaling cascade.[5] This effect is independent of its calcium channel blocking properties.[5] Fendiline's interference leads to the mislocalization of K-Ras to intracellular compartments like the endoplasmic reticulum and Golgi apparatus, thereby preventing its interaction with downstream effectors and abrogating the oncogenic signal.[4][6] Notably, this inhibitory action is specific to K-Ras, with no significant impact on H-Ras or N-Ras localization.[7]

cluster_0 Normal K-Ras Signaling cluster_1 Fendiline Intervention K-Ras K-Ras Plasma Membrane Plasma Membrane K-Ras->Plasma Membrane Localization Downstream Effectors\n(e.g., Raf, PI3K) Downstream Effectors (e.g., Raf, PI3K) Plasma Membrane->Downstream Effectors\n(e.g., Raf, PI3K) Activation Cell Proliferation\n& Survival Cell Proliferation & Survival Downstream Effectors\n(e.g., Raf, PI3K)->Cell Proliferation\n& Survival Promotes Fendiline Fendiline K-Ras_mislocalized K-Ras (Mislocalized to ER/Golgi) Fendiline->K-Ras_mislocalized Inhibits Localization Downstream Effectors_inhibited Downstream Effectors (Inactive) K-Ras_mislocalized->Downstream Effectors_inhibited No Activation Apoptosis Apoptosis Downstream Effectors_inhibited->Apoptosis Leads to

Figure 1: Fendiline's disruption of K-Ras signaling.
Mechanism 2: Disruption of Calcium Homeostasis

As an L-type calcium channel blocker, Fendiline impedes the influx of calcium into cells.[7] Aberrant calcium signaling is a hallmark of many cancers, contributing to increased proliferation, invasion, and resistance to therapy.[2] By blocking these channels, Fendiline can inhibit these pathological processes. For instance, in pancreatic cancer cells, Fendiline has been shown to reduce proliferation, migration, invasion, and anchorage-independent growth.[2] This effect is linked to the inhibition of ADAM10, a metalloprotease whose activation is calcium-dependent.[2] Furthermore, Fendiline is also known to be a calmodulin antagonist, which could contribute to its cytotoxic effects as calmodulin is involved in numerous cell signaling pathways that promote cancer progression.[8]

Prenylamine: A Potential but Unproven Cytotoxic Agent

In contrast to Fendiline, there is a significant lack of research into the cytotoxic effects of Prenylamine on cancer cells. However, its known pharmacological properties provide a strong basis for hypothesizing its potential in this area.

Known Mechanisms with Potential Anti-Cancer Implications

Prenylamine is also classified as a calcium channel blocker, similar to Fendiline.[7][9] This action, which reduces intracellular calcium, is a plausible mechanism for inducing cytotoxicity in cancer cells that are reliant on calcium signaling for their growth and survival.[3]

Additionally, Prenylamine is a known calmodulin (CaM) antagonist.[1] Calmodulin is a key calcium-binding protein that regulates a multitude of cellular processes, including cell cycle progression, proliferation, and apoptosis. The inhibition of calmodulin by other agents has been shown to induce apoptosis and inhibit tumor growth.[10] Therefore, Prenylamine's calmodulin antagonism represents a compelling, yet unproven, mechanism for potential anti-cancer activity.

A comparative study on the cardiac effects of Fendiline and Prenylamine highlighted differences in their actions on heart muscle, suggesting that despite their structural similarities, their molecular interactions are not identical.[1] This underscores the need for direct experimental evaluation of Prenylamine's effects on cancer cells.

Comparative Cytotoxicity Data

The following tables summarize the available half-maximal inhibitory concentration (IC50) values for Fendiline in various tumor cell lines. It is important to note that there is no publicly available data on the IC50 values of Prenylamine in cancer cell lines, highlighting a significant research gap.

Table 1: Fendiline IC50 Values in Tumor Cell Lines
Cell LineCancer TypeIC50 (µM)Treatment DurationReference(s)
MiaPaCa-2Pancreatic~12.572h[11]
HCT116Colon~10.272h[11]
A549Lung~15.872h[11]
Panc1PancreaticNot specified-[2]
CD18/HPAFPancreaticNot specified-[12]
Various Breast and Colorectal Cancer Cell LinesBreast, Colorectal5.9-9.372h[13]
Table 2: Prenylamine IC50 Values in Tumor Cell Lines
Cell LineCancer TypeIC50 (µM)Treatment DurationReference(s)
Data Not Available----

Experimental Protocols for Assessing Cytotoxicity

To empirically determine and compare the cytotoxicity of Fendiline and Prenylamine, a series of standardized in vitro assays are required. The following are detailed, step-by-step protocols for key experiments.

cluster_assays Cytotoxicity Assays Cell_Seeding 1. Seed Tumor Cells in 96-well plates Treatment 2. Treat with Fendiline or Prenylamine (Dose-response) Cell_Seeding->Treatment Incubation 3. Incubate for 24, 48, 72 hours Treatment->Incubation Assay_Execution 4. Perform Cytotoxicity Assays Incubation->Assay_Execution Data_Analysis 5. Analyze Data & Calculate IC50 Assay_Execution->Data_Analysis MTT_Assay MTT Assay (Metabolic Activity) Assay_Execution->MTT_Assay LDH_Assay LDH Release Assay (Membrane Integrity) Assay_Execution->LDH_Assay Apoptosis_Assay Annexin V Staining (Apoptosis) Assay_Execution->Apoptosis_Assay

Figure 2: General workflow for cytotoxicity testing.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed tumor cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Fendiline and Prenylamine in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.

Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

This assay quantifies the amount of LDH released from damaged cells into the culture medium, a marker of necrosis or late apoptosis.[14][15]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a detergent).[14]

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Fendiline or Prenylamine for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion and Future Directions

The available evidence strongly supports Fendiline as a promising anti-cancer agent with well-defined mechanisms of action against tumor cells, particularly those harboring K-Ras mutations. Its ability to disrupt both K-Ras signaling and calcium homeostasis provides a robust rationale for its continued investigation and potential clinical application.

In stark contrast, Prenylamine remains a pharmacological enigma in the field of oncology. Despite sharing structural and mechanistic similarities with Fendiline, such as calcium channel blockade and calmodulin antagonism, its cytotoxic effects against cancer cells have not been systematically evaluated. The lack of data on Prenylamine's anti-cancer activity represents a significant research gap.

Based on its known bioactivities, it is highly plausible that Prenylamine could exert cytotoxic effects on tumor cells. Therefore, this guide serves as a call to action for the research community to undertake a thorough investigation of Prenylamine's potential as an anti-cancer agent. The experimental protocols detailed herein provide a clear roadmap for such studies. A direct, comparative evaluation of Fendiline and Prenylamine using these standardized assays across a panel of cancer cell lines is a critical next step to either uncover a new therapeutic potential for Prenylamine or to better understand the specific structural determinants of Fendiline's anti-neoplastic activity.

References

  • Fendiline inhibits proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling - PMC - NIH. (n.d.).
  • Fendiline | L-type Calcium Channel Blocker - MedchemExpress.com. (n.d.).
  • An In-depth Technical Guide on the Pharmacological Properties of Prenylamine Lactate - Benchchem. (n.d.).
  • Fendiline Enhances the Cytotoxic Effects of Therapeutic Agents on PDAC Cells by Inhibiting Tumor-Promoting Signaling Events: A Potential Strategy to Combat PDAC - PubMed. (2019, May 16).
  • Differences Between Prenylamine and Fendiline Due to Basic Actions of the Isomers - PubMed. (n.d.).
  • Fendiline's Mechanism of Action in Cancer Cells: A Technical Guide - Benchchem. (n.d.).
  • Fendiline inhibits proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling | Oncotarget. (2015, November 3).
  • Comparative Analysis of Fendiline and its Derivatives in KRAS Mutant Tumors - Benchchem. (n.d.).
  • IC50 determination in PDAC cells: PDAC cells treated with incremental... - ResearchGate. (n.d.).
  • Squalamines in Blockade of Tumor-Associated Angiogenesis and Cancer Progression. (n.d.).
  • Fendiline Inhibits K-Ras Plasma Membrane Localization and Blocks K-Ras Signal Transmission - PMC. (n.d.).
  • The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PubMed. (2022, August 10).
  • Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - Frontiers. (n.d.).
  • Do calcium channel blockers increase the risk of cancer? - PubMed - NIH. (n.d.).
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC. (2011, November 17).
  • LDH assay kit guide: Principles and applications - Abcam. (n.d.).
  • Fendiline inhibits K-Ras plasma membrane localization and blocks K-Ras signal transmission - PubMed. (n.d.).

Sources

Safety Operating Guide

Personal protective equipment for handling (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Fendiline | CAS: 13042-18-7 (Free Base), 13636-18-5 (HCl)

Executive Safety Assessment

As a Senior Application Scientist, I prioritize the "bioactive potential" of a substance over its basic GHS classification. While (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine (Fendiline) is often classified as an Irritant (Skin/Eye) and Acute Toxin (Oral), its pharmacological mechanism as a non-selective calcium channel blocker and K-Ras inhibitor dictates a higher tier of containment.

The Core Risk: Bioactive amines are lipophilic. They do not just burn the skin; they penetrate the stratum corneum, entering systemic circulation where they can induce bradycardia or hypotension. Therefore, our PPE strategy focuses on permeation resistance and aerosol exclusion , not just splash protection.

Chemical Hazard Profile
ParameterDataOperational Implication
Physical State Solid (HCl salt) or Viscous Liquid (Free Base)Solids require particulate control (HEPA); Liquids require permeation control.
pKa ~9.8 (Amine)Highly basic in free form; corrosive to mucous membranes.
Lipophilicity High (LogP ~5.4)Critical: Rapid dermal absorption. Latex gloves are insufficient.
Target Organs Cardiovascular, Skin, EyesSystemic toxicity is the primary hidden danger.

The PPE Matrix: Task-Based Protection

Do not use a "one-size-fits-all" approach. PPE must scale with the energy imparted to the molecule (e.g., heating, stirring, weighing).

Table 1: PPE Selection by Operational Tier
Operational TierActivity DescriptionHand ProtectionRespiratory ProtectionBody Protection
Tier 1: Storage & Transport Moving sealed containers. No open handling.Single Nitrile (4 mil).None required if sealed.Standard Lab Coat + Safety Glasses.
Tier 2: Analytical Weighing Weighing <100 mg solids. Creating stock solutions.Double Nitrile (Outer: 4-5 mil, Inner: 2-3 mil).N95 (minimum) or Fume Hood sash at working height.Lab Coat (Buttoned) + Safety Goggles.
Tier 3: Synthesis & Processing Heating, refluxing, rotovap, or handling >1g.Laminate Film (Silver Shield) under Nitrile OR Double High-Grip Nitrile (8 mil).P100/P3 Half-mask OR Powered Air Purifying Respirator (PAPR).Tyvek® 400 (or equivalent) + Chemical Apron.
Tier 4: Spill Cleanup Cleaning liquids or >10g solid spills.Silver Shield/EVOH liners under heavy Neoprene.Full-Face P100 Respirator.Tyvek® 800 (Impervious) + Boot Covers.

Barrier Science: The "Why" Behind the Protocol

Glove Permeation Dynamics

Standard latex gloves are permeable to lipophilic amines. The amine group can act as a permeation enhancer.

  • Recommendation: Use Nitrile for incidental contact. For prolonged handling (Tier 3), use EVOH (Ethylene Vinyl Alcohol) laminates (e.g., Silver Shield).

  • The "Spot Test" Fallacy: Just because a glove doesn't dissolve doesn't mean it's protecting you. Molecular permeation occurs before visible degradation.

Respiratory Logic

Fendiline HCl is a fine crystalline powder. Static electricity often causes "flight" of particles during weighing.

  • Mechanism: An N95 mask filters 95% of airborne particles but provides zero protection against vapors if the free base is heated.

  • Protocol: Always handle the free base liquid in a fume hood. If handling the solid outside a hood (not recommended), a P100 (HEPA) filter is mandatory to capture sub-micron bioactive dust.

Operational Workflows & Visualization

Diagram 1: Risk-Based PPE Decision Tree

This logic flow ensures you select the correct equipment based on the physical state and quantity of the amine.

PPE_Decision_Tree Start Start: Handling Fendiline State Physical State? Start->State Solid Solid (HCl Salt) State->Solid Liquid Liquid (Free Base/Soln) State->Liquid Qty_Solid Quantity? Solid->Qty_Solid Qty_Liquid Temperature/Energy? Liquid->Qty_Liquid Tier1 Tier 1 PPE (Nitrile + Lab Coat) Qty_Solid->Tier1 Sealed Container Tier2 Tier 2 PPE (Double Nitrile + N95/Hood) Qty_Solid->Tier2 < 100 mg Weighing Tier3 Tier 3 PPE (Silver Shield + P100 + Tyvek) Qty_Solid->Tier3 > 1g or Dust Generation Qty_Liquid->Tier2 Room Temp / Aliquoting Qty_Liquid->Tier3 Heating / Reflux / Spill

Caption: Decision logic for selecting PPE based on physical state and energy input.

Diagram 2: The "Clean-Dirty" Doffing Protocol

Most exposure occurs when removing PPE. This workflow prevents cross-contamination of the skin.

Doffing_Protocol Step1 1. Outer Glove Removal (Peel from cuff, turn inside out) Step2 2. Remove Apron/Tyvek (Unzip, roll outward down) Step1->Step2 Dirty Zone Step3 3. Remove Eye Protection (Handle by arms only) Step2->Step3 Step4 4. Remove Inner Gloves (Do not touch skin) Step3->Step4 Transition Step5 5. Wash Hands (Soap + Water, 20s) Step4->Step5 Clean Zone

Caption: Sequential doffing procedure to maintain the "Clean-Dirty" barrier.

Emergency & Disposal Protocols

Skin Exposure (Immediate Action)[1]
  • Drench: Immediately flush with water for 15 minutes.[1] Do not use vinegar or neutralization agents; the heat of neutralization can worsen the injury.

  • Soap: Use a mild surfactant (soap) to help solubilize the lipophilic amine from the skin.

  • Medical: Seek observation. Delayed bradycardia is a risk with calcium channel blockers.

Disposal Strategy
  • Solids: Dissolve in a combustible solvent (e.g., methanol) and send for incineration . Do not dispose of in general trash.

  • Liquids: Collect in a dedicated "Basic Organic Waste" carboy.

  • Decontamination: Wipe surfaces with 10% HCl (to convert the free base to the water-soluble salt) followed by detergent water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5702162, Fendiline Hydrochloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Fendiline. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). Occupational Exposure Banding. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.